Cholestane, 2,2-dimethoxy-, (5alpha)-
Description
Nomenclature and Definitive Stereochemical Considerations of (5alpha)-Cholestane, 2,2-dimethoxy-
The systematic naming of steroids follows the IUPAC (International Union of Pure and Applied Chemistry) conventions, which provide a precise description of the molecule's structure, including its stereochemistry. The parent structure, cholestane (B1235564), is a saturated tetracyclic hydrocarbon with 27 carbon atoms. wikipedia.org The designation "(5alpha)-" specifies the stereochemistry at the junction of the A and B rings of the steroid nucleus. nih.gov In the (5alpha)-configuration, the hydrogen atom at carbon-5 is on the opposite side of the ring system from the methyl group at carbon-10, resulting in a trans-fused A/B ring system. britannica.com This trans-fusion gives the steroid a relatively flat, rigid structure. libretexts.org
The substituent "2,2-dimethoxy-" indicates the presence of two methoxy (B1213986) groups (-OCH3) attached to the same carbon atom, specifically carbon-2 of the A ring. This type of substitution is known as a geminal dialkoxy group. Therefore, the full IUPAC name for the compound is 2,2-dimethoxy-5α-cholestane .
The stereochemistry of the cholestane core is complex, with multiple chiral centers. The definitive stereochemical considerations for the parent (5alpha)-cholestane are:
5α: The hydrogen at C-5 is in the alpha orientation (pointing down). nih.gov
The angular methyl groups at C-10 and C-13 are in the beta orientation (pointing up).
The side chain at C-17 is also typically in the beta orientation. blogspot.com
Contextualization within the Broader Field of Steroid Chemistry Research
Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. wikipedia.org This core structure, known as the gonane (B1236691) or cyclopentanoperhydrophenanthrene nucleus, is the foundation for a vast array of biologically important molecules, including hormones, vitamins, and components of cell membranes. britannica.comwikipedia.org
Cholestane is considered a parent structure in steroid chemistry, particularly for the class of sterols. ontosight.ainih.gov Its fully saturated nature provides a fundamental scaffold upon which various functional groups can be introduced to create a diverse range of derivatives. wikipedia.org The study of cholestane and its derivatives is integral to understanding the structure-activity relationships of steroids. blogspot.com Researchers often use the cholestane skeleton as a starting point for the synthesis of novel compounds with potential therapeutic applications. nih.gov Modifications to the cholestane framework, such as the introduction, removal, or alteration of functional groups, can lead to significant changes in biological activity. britannica.com
Significance of Cholestane and its Dimethoxy Derivatives in Contemporary Chemical and Biological Sciences
The cholestane molecule itself is a significant biomarker in geochemistry and paleoenvironmental studies. wikipedia.org Its presence in ancient sediments and petroleum deposits is often interpreted as an indicator of early animal life, as it is a diagenetic product of cholesterol. wikipedia.org
The functionalization of the cholestane skeleton leads to compounds with a wide range of biological activities. nih.govresearchgate.netingentaconnect.com The introduction of methoxy groups, as in the case of (5alpha)-Cholestane, 2,2-dimethoxy-, can have several important consequences:
Altered Polarity and Solubility: Methoxy groups increase the polarity of the otherwise nonpolar steroid nucleus, which can affect its solubility in biological fluids and its ability to cross cell membranes.
Metabolic Stability: The presence of methoxy groups can block sites of metabolic oxidation. Geminal dimethoxy groups, in particular, are chemically stable and can protect the adjacent positions from enzymatic attack, potentially increasing the in vivo half-life of the molecule.
Modified Biological Activity: The introduction of substituents can alter the way a steroid interacts with biological targets such as receptors and enzymes. Methoxy groups can influence binding affinity and efficacy through steric and electronic effects. For instance, the methoxy group in the synthetic steroid Methoxydienone alters its pharmacokinetic profile. ontosight.ai
While specific research on 2,2-dimethoxy cholestane derivatives is limited, the study of other functionalized cholestanes has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Therefore, dimethoxy derivatives of cholestane represent a class of compounds with potential for the development of new therapeutic agents.
Outline of Key Research Areas and Objectives for (5alpha)-Cholestane, 2,2-dimethoxy-
Given the lack of specific published research on (5alpha)-Cholestane, 2,2-dimethoxy-, the following are potential key research areas and objectives that would be of interest to the scientific community:
Synthesis and Characterization:
Development of efficient and stereoselective synthetic routes to produce (5alpha)-Cholestane, 2,2-dimethoxy- and related analogs.
Full structural characterization using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), mass spectrometry, and X-ray crystallography.
Physicochemical Properties:
Investigation of its solubility, lipophilicity, and membrane permeability to understand its potential pharmacokinetic behavior.
Computational modeling to predict its three-dimensional structure and electronic properties.
Biological Activity Screening:
Screening for a wide range of biological activities, including but not limited to, anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.netingentaconnect.com
Evaluation of its effects on key cellular processes and signaling pathways.
Structure-Activity Relationship (SAR) Studies:
Synthesis of a library of related compounds with variations in the position and number of methoxy groups to establish clear structure-activity relationships.
Investigation of the importance of the (5alpha)-stereochemistry for any observed biological activity.
Metabolic Stability and Pharmacokinetic Profiling:
In vitro and in vivo studies to determine its metabolic fate and pharmacokinetic profile.
Assessment of its potential as a lead compound for drug development, considering its absorption, distribution, metabolism, and excretion (ADME) properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18003-84-4 |
|---|---|
Molecular Formula |
C29H52O2 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-2,2-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H52O2/c1-20(2)9-8-10-21(3)24-13-14-25-23-12-11-22-15-18-29(30-6,31-7)19-28(22,5)26(23)16-17-27(24,25)4/h20-26H,8-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |
InChI Key |
IKXKJTMLMUUQNB-IBGXMBOKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(CC4)(OC)OC)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
Synonyms |
2,2-Dimethoxy-5α-cholestane |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 5alpha Cholestane, 2,2 Dimethoxy
Rational Design and Total Synthesis Approaches to 2,2-dimethoxy-5alpha-cholestane
The rational design for the synthesis of 2,2-dimethoxy-5alpha-cholestane primarily involves a functional group interconversion on a pre-existing 5alpha-cholestane (B130426) framework. The target molecule is strategically assembled by first securing the complex, stereochemically rich cholestane (B1235564) core and subsequently introducing the 2,2-dimethoxy group. This approach is significantly more efficient than a linear total synthesis aiming to build the entire molecule, including the dimethoxy group, from acyclic precursors.
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify viable starting materials.
Step 1: Functional Group Interconversion (FGI): The primary disconnection simplifies the target molecule, 2,2-dimethoxy-5alpha-cholestane, by targeting the C-2 ketal. This FGI leads back to the precursor ketone, 5alpha-cholestan-2-one. The forward reaction is a standard acid-catalyzed ketalization.
Step 2: Further FGI/Precursor Synthesis: 5alpha-cholestan-2-one can be envisioned as arising from the selective oxidation of a C-2 hydroxyl group on the 5alpha-cholestane skeleton or, more commonly, through functionalization of more accessible starting materials like 5alpha-cholestan-3-one (B1202042) or cholesterol.
Step 3: Disconnection of the Tetracyclic Core: The core 5alpha-cholestane skeleton is the most complex part of the molecule. Its retrosynthesis has been a central theme in organic chemistry. The landmark total syntheses of cholesterol by Woodward and Robinson established fundamental strategies for constructing the fused ring system. wikipedia.orgresearchgate.net For instance, Woodward's C→CD→BCD→ABCD approach began with a hydroquinone (B1673460) to build ring C and sequentially added the other rings, meticulously controlling the stereochemistry at each step. wikipedia.orgsynarchive.comipb.ptacs.org These strategies involve powerful ring-forming reactions like the Diels-Alder reaction, aldol (B89426) condensations, and Michael additions to assemble the polycyclic framework. wikipedia.org The saturated 5alpha-cholestane is a derivative of cholesterol, and its core can be accessed by similar synthetic logic, followed by saturation of the double bond.
A simplified retrosynthetic analysis for 2,2-dimethoxy-5alpha-cholestane. The primary disconnection is the functional group interconversion of the ketal to a ketone. The complex cholestane skeleton is then disconnected using strategies pioneered in classic total syntheses.
The pivotal step in forming 2,2-dimethoxy-5alpha-cholestane from its ketone precursor is the formation of the dimethyl ketal. This reaction involves the treatment of 5alpha-cholestan-2-one with an excess of methanol (B129727) under acidic conditions.
The equilibrium of this reaction favors the ketone, so a key aspect of the synthesis is the removal of the water byproduct to drive the reaction to completion. Common methods include:
Azeotropic removal: Using a Dean-Stark apparatus with a solvent like benzene (B151609) or toluene.
Chemical dehydration: Employing orthoesters, such as trimethyl orthoformate, which react with water to form stable byproducts (methanol and methyl formate), effectively scavenging the water.
Use of dehydrating agents: Adding molecular sieves to the reaction mixture. caltech.eduscispace.com
Innovative reagents often focus on the acid catalyst used to promote the reaction. While traditional mineral acids are effective, they can be harsh. Milder reagents and Lewis acids have been developed for more sensitive substrates.
| Reagent Class | Specific Examples | Role in Ketalization |
| Alcohol | Methanol (MeOH) | Source of the methoxy (B1213986) groups. |
| Orthoester | Trimethyl orthoformate (TMOF) | Reagent and water scavenger. |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH), HCl, H₂SO₄ | Protonates the carbonyl oxygen, activating it for nucleophilic attack. |
| Dehydrating Agent | 4Å Molecular Sieves | Physically sequesters water byproduct. |
Regioselectivity: The synthesis is highly regioselective, as the 2,2-dimethoxy group is installed specifically at the C-2 position. This is achieved by starting with a precursor that has a carbonyl group exclusively at C-2, namely 5alpha-cholestan-2-one. The synthesis of this specific ketone from more common starting materials ensures that the subsequent ketalization occurs at the desired location.
The formation of the 2,2-dimethoxy group is an acid-catalyzed process. Research in this area has focused on developing milder and more efficient catalytic systems.
Homogeneous Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and mineral acids are the traditional catalysts. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be employed, sometimes offering different reactivity or selectivity profiles for complex molecules. nih.gov
Heterogeneous Catalysis: To simplify purification and improve sustainability, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15) and zeolites. These catalysts can be easily filtered off from the reaction mixture and potentially reused, aligning with green chemistry principles. researchgate.net
Transition Metal Catalysis: While less common for simple ketalizations, certain transition metal complexes, such as those based on cobaloxime, have been shown to catalyze ketal formation under very mild, solvent-free conditions. mdpi.com Such methods could be applied to steroid synthesis to avoid harsh acidic conditions that might compromise other functional groups on a more complex substrate.
The target molecule is a single enantiomer derived from the naturally occurring steroid framework. Achieving this enantiopurity in a total synthesis is a significant challenge. Modern synthetic chemistry has developed several powerful strategies to this end:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. Many steroid syntheses begin with chiral terpenes or other natural products that already contain some of the required stereocenters.
Asymmetric Catalysis: This is a more advanced approach where a small amount of a chiral catalyst is used to induce asymmetry in a reaction, generating a product with high enantiomeric excess from an achiral precursor. For steroid synthesis, this could involve enantioselective cyclization reactions or catalytic asymmetric hydrogenations to set key stereocenters in the growing ring system. nih.govumich.edu For example, chiral palladium catalysts have been used for enantioselective dearomatizative cyclizations to build steroid cores. nih.govresearchgate.net
Substrate Control: In many steroid syntheses, once the first one or two stereocenters are set, the rigid conformation of the intermediate molecule directs the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control. nih.gov
The principles of green chemistry aim to make chemical synthesis more environmentally benign. researchgate.netlibretexts.org These principles can be applied to the synthesis of 2,2-dimethoxy-5alpha-cholestane, particularly in the key ketalization step.
Catalysis over Stoichiometric Reagents: Using catalytic amounts of a recyclable solid acid instead of stoichiometric amounts of a corrosive mineral acid improves safety and reduces waste. researchgate.netopenresearchlibrary.org
Atom Economy: The ideal reaction incorporates all atoms from the reactants into the final product. Ketalization produces water as a byproduct. Using trimethyl orthoformate as a reagent and water scavenger is an improvement, as the "waste" atoms from the water molecule are incorporated into the useful byproducts methanol and methyl formate (B1220265).
Safer Solvents and Conditions: Replacing hazardous solvents like benzene (often used in Dean-Stark distillations) with less toxic alternatives is a key goal. Furthermore, developing solvent-free reaction conditions, perhaps aided by microwave irradiation, can significantly reduce environmental impact. mdpi.commdpi.com Microwave-assisted synthesis has been shown to accelerate reactions in steroid chemistry, leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com
Chemical Transformations and Mechanistic Reactivity of 2,2-dimethoxy-5alpha-cholestane
The dimethoxy group at the C-2 position serves as a protective group for the corresponding ketone. Its reactivity is centered around its hydrolysis to regenerate the carbonyl group and its stability under various non-acidic reaction conditions, which allows for selective modifications at other positions of the steroidal nucleus.
Functional Group Interconversions and Modifications on the Steroidal Backbone
The 2,2-dimethoxy functionality is generally stable to a wide range of reagents that are used to modify other parts of the steroidal backbone. This stability allows for selective chemical transformations at other sites of the cholestane skeleton. For instance, functional groups on the C-17 side chain could be modified without affecting the protected C-2 ketone.
Under neutral or basic conditions, reactions such as esterification or etherification of a hydroxyl group at a distal position (e.g., C-3 or C-6) could be performed. Similarly, nucleophilic additions to other carbonyl groups, if present, or substitutions on other parts of the steroid could be achieved while the 2-keto group remains protected as the dimethyl ketal.
The regeneration of the 2-keto group is typically achieved through acid-catalyzed hydrolysis. google.com The mechanism involves protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol yields the parent ketone, 5alpha-cholestan-2-one. This deprotection is a crucial step in synthetic sequences where the C-2 carbonyl is required for subsequent reactions.
| Reaction Type | Reagents and Conditions | Product | Notes |
| Ketal Hydrolysis | Aqueous acid (e.g., HCl, H2SO4) | 5alpha-cholestan-2-one | Regenerates the ketone functionality. |
| Transketalization | Diol (e.g., ethylene (B1197577) glycol), acid catalyst | 2-(1,3-dioxolan-2-yl)-5alpha-cholestane | Exchange of the ketal group. |
Elucidation of Reaction Mechanisms and Intermediates of 2,2-dimethoxy-5alpha-cholestane
The primary reaction mechanism involving the 2,2-dimethoxy group is its acid-catalyzed hydrolysis. libretexts.orgmasterorganicchemistry.com The key intermediate in this process is a resonance-stabilized oxonium ion formed after the departure of the first molecule of methanol. This intermediate is highly electrophilic and readily attacked by water. The subsequent steps involve proton transfers to facilitate the departure of the second methoxy group as methanol and regenerate the carbonyl group.
Computational studies on analogous systems can provide insights into the transition states and energy profiles of such reactions. The stereochemistry of the cholestane backbone would influence the accessibility of the ketal group to reagents and the stability of any intermediates formed.
Photochemical and Electrochemical Studies of 2,2-dimethoxy-5alpha-cholestane
While specific photochemical or electrochemical studies on (5alpha)-Cholestane, 2,2-dimethoxy- are not documented in the provided search results, the general behavior of steroids in such reactions can be considered. The cholestane skeleton itself is not chromophoric and would not be expected to undergo direct photochemical reactions. lboro.ac.ukmsu.eduiupac.org
Electrochemical studies on steroids often focus on the oxidation or reduction of functional groups. nih.govnih.gov The 2,2-dimethoxy group is electrochemically inactive under typical conditions. Any electrochemical reactivity would likely be associated with other functional groups present on the steroid nucleus or side chain.
Advanced Derivatization Strategies for 2,2-dimethoxy-5alpha-cholestane
The primary route for the advanced derivatization of (5alpha)-Cholestane, 2,2-dimethoxy- would first involve the deprotection to the corresponding 5alpha-cholestan-2-one. The regenerated ketone then serves as a versatile handle for a variety of chemical transformations to introduce novel functionalities and build complex molecular architectures.
Synthesis of Novel Steroidal Heterocyclic Derivatives from 2,2-dimethoxy-5alpha-cholestane
The synthesis of heterocyclic derivatives fused to the steroid A-ring can be achieved from the precursor 5alpha-cholestan-2-one. themedicon.com The 2-keto group can react with various bifunctional reagents to construct a range of heterocyclic systems. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles.
Multicomponent reactions are also a powerful tool for the synthesis of complex heterocyclic steroids. nih.gov For instance, a Biginelli or Hantzsch-type reaction involving the 2-ketosteroid, an aldehyde, and a urea (B33335) or beta-ketoester, respectively, could lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. These reactions significantly increase the molecular complexity and offer a pathway to novel compounds with potential biological activities. nih.govdntb.gov.ua
| Heterocyclic Ring | Reagents | Reaction Type |
| Pyrazole | Hydrazine derivatives | Condensation |
| Isoxazole | Hydroxylamine | Condensation |
| Pyrimidine | Aldehyde, Urea/Thiourea | Biginelli Reaction |
| Pyridine | Aldehyde, Ammonia (B1221849), beta-dicarbonyl compound | Hantzsch Synthesis |
This table outlines plausible synthetic strategies for heterocyclic derivatives starting from 5alpha-cholestan-2-one, the deprotected form of (5alpha)-Cholestane, 2,2-dimethoxy-.
Preparation of Structurally Modified Analogues of 2,2-dimethoxy-5alpha-cholestane
The preparation of structurally modified analogues of 2,2-dimethoxy-5alpha-cholestane can be approached through several synthetic strategies. These modifications can be introduced either on the cholestane scaffold before the formation of the 2,2-dimethoxy group or on the intact molecule, provided the reaction conditions are compatible with the acid-sensitive dimethoxy acetal (B89532) functionality. A primary precursor for these syntheses is 5alpha-cholestan-2-one, which can be synthesized from readily available cholesterol through a series of established transformations or procured from commercial suppliers. The crucial step of introducing the 2,2-dimethoxy group is typically achieved through the acid-catalyzed reaction of 5alpha-cholestan-2-one with methanol and a dehydrating agent, such as trimethyl orthoformate.
Functionalization of the A-ring of the cholestane skeleton offers a versatile platform for creating a diverse range of analogues. For instance, reactions targeting positions C-1, C-3, and C-4 can lead to novel derivatives with potentially altered biological activities. Methodologies for such modifications often involve the use of a precursor like 5alpha-cholestan-3-one, which is more extensively studied. smolecule.comnih.gov Synthetic routes can be adapted to the 2-keto analogue. For example, the introduction of substituents at the C-3 position can be achieved from 5alpha-cholestan-2-one by first reducing the C-2 ketone to a hydroxyl group, protecting it, and then proceeding with functionalization at C-3, followed by deprotection and re-oxidation to the 2-keto steroid and subsequent ketalization.
Table 1: Representative A-Ring Functionalization Reactions on Cholestane Precursors
| Starting Material | Reagents and Conditions | Product | Reference |
| Cholesterol | 1. Hydroboration-oxidation 2. Oxidation | 5alpha-cholestan-6-one derivatives | documentsdelivered.com |
| 5alpha-cholestan-3-one | Hydroxylamine hydrochloride, then Acetic anhydride/Al2O3/Pyridine | N-acetyl-5alpha-cholest-2-en-3-amine | nih.gov |
| 5alpha-cholestan-3-one | Aryl aldehydes, active methylene (B1212753) compounds, NH4OAc, microwave | Pyridosteroids | nih.gov |
This table presents examples of modifications on related cholestane structures that can be conceptually applied to the synthesis of analogues of 2,2-dimethoxy-5alpha-cholestane.
The aliphatic side chain at C-17 provides another key site for structural diversification. Oxidative cleavage of the side chain can yield carboxylic acid derivatives, which are valuable for further conjugation. youtube.com Enzymatic and microbial transformations have also been explored for the stereospecific oxidation of the cholestane side chain. researchgate.net These modifications can introduce polar functional groups, altering the physicochemical properties of the parent molecule.
Strategies for Bio-conjugation and Labeling of 2,2-dimethoxy-5alpha-cholestane
The development of steroidal bioconjugates is a burgeoning field aimed at enhancing the therapeutic potential of both the steroid and the conjugated molecule. nih.gov Similarly, isotopic labeling is indispensable for metabolic studies and as internal standards in quantitative analysis.
For 2,2-dimethoxy-5alpha-cholestane to be conjugated to other molecules, such as peptides, polymers, or fluorescent dyes, a suitable functional group for linkage is required. This is typically achieved by first preparing a structurally modified analogue, as described in the previous section, that bears a reactive handle like a carboxylic acid, an amine, or an azide (B81097).
For instance, a carboxylic acid derivative of 2,2-dimethoxy-5alpha-cholestane, obtained through side-chain oxidation of a suitable precursor, can be activated and coupled to an amino group on a biomolecule using standard peptide coupling reagents. Alternatively, the introduction of an azide group onto the cholestane scaffold would allow for "click" chemistry, a highly efficient and specific conjugation method.
Table 2: General Approaches for Steroid Bioconjugation
| Linkage Type | Functional Groups on Steroid | Coupling Chemistry |
| Amide Bond | Carboxylic Acid | Carbodiimide chemistry (e.g., EDC, DCC) |
| Ester Bond | Hydroxyl Group | Acylation with an activated carboxylic acid |
| Triazole Linkage | Azide or Alkyne | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry) |
Isotopic labeling, particularly with deuterium (B1214612) (²H) or carbon-13 (¹³C), is crucial for in-depth biological studies. For 2,2-dimethoxy-5alpha-cholestane, deuterium can be introduced at various positions. For example, deuterated methanol can be used during the ketalization of 5alpha-cholestan-2-one to label the methoxy groups. Labeling of the cholestane ring can be achieved by employing deuterated reducing agents at specific steps of the synthesis of the 5alpha-cholestan-2-one precursor. For instance, the reduction of an enone intermediate with a deuteride (B1239839) source can introduce deuterium atoms stereospecifically.
Synthetic Challenges and Future Research Directions in the Preparation of 2,2-dimethoxy-5alpha-cholestane and its Analogues
The synthesis of 2,2-dimethoxy-5alpha-cholestane and its derivatives, while conceptually straightforward, presents several practical challenges.
Stereocontrol: The cholestane skeleton contains multiple stereocenters. Maintaining the desired 5-alpha stereochemistry and controlling the stereochemistry of newly introduced functional groups during the synthesis of analogues is a significant challenge. libretexts.org
Regioselectivity: Functionalizing specific positions on the cholestane ring without affecting other reactive sites requires carefully designed synthetic routes and the use of protecting groups. For instance, selective oxidation or reduction at one position while another similar functional group is present elsewhere in the molecule can be difficult to achieve. documentsdelivered.com
Acid Sensitivity: The 2,2-dimethoxy acetal is susceptible to hydrolysis under acidic conditions. Therefore, any subsequent modification on the molecule must be performed under neutral or basic conditions, which limits the repertoire of applicable chemical reactions.
Future research in this area could focus on several promising avenues:
Development of Novel Synthetic Methodologies: The exploration of new catalytic systems, including enzymatic and chemoenzymatic approaches, could provide more efficient and selective methods for the synthesis of 2,2-dimethoxy-5alpha-cholestane analogues.
Expansion of the Analogue Library: The synthesis of a broader range of structurally diverse analogues with modifications at various positions of the cholestane nucleus and the side chain is warranted. This would enable a more comprehensive exploration of their potential applications.
Advanced Bioconjugation and Labeling Techniques: The development of more sophisticated bioconjugation strategies, including the use of site-specific conjugation and cleavable linkers, could lead to the creation of advanced targeted drug delivery systems or diagnostic tools. Furthermore, the synthesis of multiply labeled isotopologues would be beneficial for complex metabolic flux analysis.
Investigation of Biological Activity: A thorough investigation of the biological properties of the synthesized analogues is a critical next step. This could uncover novel therapeutic applications for this class of compounds.
Advanced Spectroscopic and Structural Elucidation of 5alpha Cholestane, 2,2 Dimethoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2-dimethoxy-5α-cholestane
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of steroidal compounds. The rigid tetracyclic core of the cholestane (B1235564) skeleton, coupled with the introduction of the dimethoxy group at the C-2 position, gives rise to a complex and informative set of NMR spectra.
High-resolution 1D NMR spectroscopy, specifically ¹H and ¹³C NMR, provides the fundamental information for the structural assignment of 2,2-dimethoxy-5α-cholestane. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the identification of the different types of protons and carbons within the molecule.
The ¹H NMR spectrum is expected to show characteristic signals for the two methoxy (B1213986) groups at the C-2 position, likely appearing as sharp singlets in the region of 3.0-3.5 ppm. The protons of the cholestane skeleton will resonate over a wide range, typically from 0.5 to 2.5 ppm. The angular methyl groups at C-18 and C-19 would appear as sharp singlets, providing key reference points in the spectrum.
The ¹³C NMR spectrum will display distinct signals for each of the 29 carbon atoms in the molecule. The C-2 carbon, being bonded to two oxygen atoms, is expected to be significantly downfield shifted. The chemical shifts of the carbons in the A-ring will be particularly informative regarding the stereochemistry of the 2,2-dimethoxy group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (5α)-Cholestane, 2,2-dimethoxy-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 | 1.1-1.3 (m) | ~38.5 |
| C-2 | - | ~105.0 |
| C-3 | 1.4-1.6 (m) | ~27.0 |
| C-4 | 1.0-1.2 (m) | ~29.0 |
| C-5 | 0.8-0.9 (m) | ~46.5 |
| C-6 | 1.2-1.4 (m) | ~29.0 |
| C-7 | 1.1-1.3 (m) | ~32.0 |
| C-8 | 1.4-1.5 (m) | ~35.5 |
| C-9 | 0.9-1.0 (m) | ~54.5 |
| C-10 | - | ~35.5 |
| C-11 | 1.4-1.6 (m) | ~21.0 |
| C-12 | 1.6-1.8 (m) | ~40.0 |
| C-13 | - | ~42.5 |
| C-14 | 0.9-1.0 (m) | ~56.5 |
| C-15 | 1.2-1.4 (m) | ~24.0 |
| C-16 | 1.5-1.7 (m) | ~28.0 |
| C-17 | 1.0-1.1 (m) | ~56.0 |
| C-18 | ~0.65 (s) | ~12.0 |
| C-19 | ~0.80 (s) | ~12.2 |
| C-20 | 1.0-1.1 (m) | ~36.0 |
| C-21 | ~0.90 (d) | ~18.5 |
| C-22 | 1.1-1.3 (m) | ~36.5 |
| C-23 | 1.0-1.2 (m) | ~24.0 |
| C-24 | 1.2-1.4 (m) | ~39.5 |
| C-25 | 1.4-1.5 (m) | ~28.0 |
| C-26 | ~0.85 (d) | ~22.5 |
| C-27 | ~0.86 (d) | ~22.8 |
| 2-OCH₃ | ~3.20 (s) | ~50.0 |
| 2-OCH₃ | ~3.25 (s) | ~50.5 |
While 1D NMR provides a foundational understanding, the complexity and signal overlap in the spectra of steroids necessitate the use of 2D NMR techniques for complete and unambiguous assignments. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems throughout the cholestane skeleton. For instance, the connectivity from the protons on C-1 to those on C-3 (bypassing the quaternary C-2) could be established, helping to confirm the substitution pattern of the A-ring. pressbooks.pub
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, providing a powerful tool for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. pressbooks.pub Each cross-peak in the HSQC spectrum represents a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems. For 2,2-dimethoxy-5α-cholestane, HMBC would show correlations from the methoxy protons to the C-2 carbon, confirming the position of the dimethoxy group.
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. nih.goveuropeanpharmaceuticalreview.com For 2,2-dimethoxy-5α-cholestane, ssNMR could be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in the local molecular environment and crystal packing. nih.govnih.gov
Determine Molecular Conformation: ssNMR can provide insights into the precise conformation of the steroid rings and the orientation of the dimethoxy and side-chain groups in the solid state.
Probe Intermolecular Interactions: By studying the through-space interactions between nuclei in the solid state, ssNMR can reveal details about how the molecules are packed in the crystal lattice.
NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, provide detailed information about the molecular dynamics of a molecule in solution on a timescale from picoseconds to seconds. lu.senih.gov For 2,2-dimethoxy-5α-cholestane, these studies could reveal:
Internal Motions: The flexibility of different parts of the molecule, such as the rotation of the methoxy groups, the conformational flexibility of the A-ring, and the mobility of the C-17 side chain, can be quantified.
Intermolecular Interactions: Changes in relaxation times upon interaction with other molecules can provide information about binding events and the formation of molecular complexes.
Time-resolved NMR spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions by acquiring NMR spectra at different time points during the course of the reaction. researchgate.netnih.gov For a compound like 2,2-dimethoxy-5α-cholestane, time-resolved NMR could be used to:
Monitor Reaction Progress: The formation of 2,2-dimethoxy-5α-cholestane from a suitable precursor or its subsequent conversion to other products could be monitored in real-time by observing the appearance and disappearance of NMR signals corresponding to the reactant, intermediates, and products.
Identify and Characterize Transient Intermediates: Short-lived intermediates that may not be isolable can be detected and structurally characterized by their unique NMR signatures.
Determine Reaction Kinetics: By analyzing the change in signal intensities over time, the rate constants and activation parameters for the reaction can be determined, providing a detailed understanding of the reaction mechanism.
Mass Spectrometry (MS) of 2,2-dimethoxy-5α-cholestane
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation pattern. libretexts.org
For 2,2-dimethoxy-5α-cholestane, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺) peak, which would confirm the molecular weight of the compound. The subsequent fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve:
Loss of a Methoxy Group: A prominent fragment ion corresponding to the loss of a methoxy radical (•OCH₃) would be expected, leading to a peak at M-31.
Loss of Methanol (B129727): The loss of a molecule of methanol (CH₃OH) could also occur, resulting in a peak at M-32.
Cleavage of the A-ring: The presence of the gem-dimethoxy group at C-2 could influence the fragmentation of the A-ring, leading to characteristic fragment ions.
Fragmentation of the Side Chain: Cleavage of the C-17 side chain is a common fragmentation pathway for steroids and would result in a series of fragment ions that are indicative of the structure of the side chain.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would provide the elemental composition and further confirm the identity of the compound.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for (5α)-Cholestane, 2,2-dimethoxy-
Note: The following data is a plausible prediction based on known fragmentation patterns for cholestane derivatives. nih.govresearchgate.net The relative intensities are hypothetical.
| m/z | Predicted Fragment | Interpretation | Predicted Relative Intensity |
| 434 | [C₂₉H₅₀O₂]⁺ | Molecular Ion (M⁺) | Moderate |
| 403 | [M - OCH₃]⁺ | Loss of a methoxy radical | High |
| 402 | [M - CH₃OH]⁺ | Loss of methanol | Moderate |
| 315 | [M - C₈H₁₇]⁺ | Loss of the side chain | Moderate |
| 217 | Characteristic steroid nucleus fragment | High |
X-ray Diffraction Analysis of 2,2-dimethoxy-5alpha-cholestane and its Crystalline Derivatives
X-ray diffraction on crystalline samples provides the most definitive structural information, revealing precise bond lengths, bond angles, and the absolute three-dimensional arrangement of atoms in the solid state.
Single crystal X-ray diffraction is the gold standard for determining the absolute configuration and conformation of chiral molecules like steroids. ijirset.com For (5alpha)-Cholestane, 2,2-dimethoxy-, this technique would confirm the trans-fusion of the A and B rings, characteristic of the 5α-series. It would also precisely define the conformation of the entire steroidal skeleton, which typically consists of chair conformations for the A, B, and C rings and an envelope conformation for the D ring. mdpi.com
Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties. ijsra.net Co-crystallization involves crystallizing a target molecule with a second component (a "coformer") to create a new crystalline solid with potentially improved properties. researchgate.nettbzmed.ac.ir
While specific studies on the polymorphism or co-crystallization of 2,2-dimethoxy-5alpha-cholestane are not widely reported, these are important areas of research for steroidal compounds. nih.gov Different polymorphs could arise from variations in crystallization conditions (e.g., solvent, temperature), leading to different packing arrangements in the crystal lattice. Investigating these forms is crucial as polymorphism can impact properties like melting point and solubility. rsc.org Co-crystallization could be explored to modify the physical properties of the compound in a controlled manner.
Vibrational and Electronic Spectroscopy of 2,2-dimethoxy-5alpha-cholestane
Vibrational spectroscopy probes the energy levels associated with molecular vibrations, providing a "fingerprint" that is unique to the compound's structure and functional groups.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in a molecule. For 2,2-dimethoxy-5alpha-cholestane, the spectra would be dominated by vibrations of the alkane backbone and the characteristic modes of the dimethoxy (acetal) group.
The IR spectrum would show strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. The most diagnostic feature would be the strong C-O stretching bands of the acetal (B89532) group, typically appearing in the 1150-1050 cm⁻¹ region. researchgate.net The absence of a carbonyl (C=O) stretch (around 1715 cm⁻¹) would confirm the conversion of a ketone precursor.
Raman spectroscopy would also be sensitive to the C-H and C-C vibrations of the cholestane skeleton, providing a detailed fingerprint of the molecule. nih.gov The combination of IR and Raman spectra offers a comprehensive vibrational profile for structural confirmation and identification. nih.govmdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies for (5alpha)-Cholestane, 2,2-dimethoxy-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch | Alkane (CH₂, CH₃) | 2950 - 2850 | Strong |
| C-H Bend (Scissoring) | CH₂ | ~1465 | Medium |
| C-H Bend (Asymmetric) | CH₃ | ~1450 | Medium |
| C-H Bend (Symmetric) | CH₃ | ~1380 | Medium |
| C-O Stretch | Acetal (O-C-O) | 1150 - 1050 | Strong |
Circular Dichroism (CD) Spectroscopy for Probing Chiral Properties and Solution Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While (5alpha)-Cholestane, 2,2-dimethoxy- lacks a traditional chromophore for UV-Vis absorption, it is an inherently chiral molecule due to the numerous stereocenters in the steroid nucleus. Even in the absence of a strong chromophore, weak electronic transitions in the far-UV region can give rise to CD signals, known as Cotton effects.
Studies on related steroidal ketals, such as the dimethyl ketal of 5α-cholestan-3-one, provide insight into the expected CD behavior. documentsdelivered.com The formation of the ketal from the ketone significantly alters the CD spectrum, as the strong n → π* transition of the carbonyl group is removed. documentsdelivered.com For (5alpha)-Cholestane, 2,2-dimethoxy-, the CD spectrum would be a composite of contributions from the various chiral centers of the cholestane framework. The sign and magnitude of the Cotton effects would be sensitive to the conformation of the A-ring and the orientation of the methoxy groups.
Table 2: Predicted Circular Dichroism Characteristics for (5alpha)-Cholestane, 2,2-dimethoxy-
| Spectral Region | Expected Cotton Effects | Origin of Chirality |
| Far-UV (< 220 nm) | Weak positive or negative bands | Inherent chirality of the 5α-cholestane skeleton and the local chirality introduced by the 2,2-dimethoxy group. |
| Near-UV (220-350 nm) | No significant Cotton effects | Absence of a suitable chromophore in this region. |
Detailed Conformational Analysis of 2,2-dimethoxy-5alpha-cholestane
The conformation of (5alpha)-Cholestane, 2,2-dimethoxy- is largely dictated by the rigid, all-chair conformation of the fused ring system characteristic of the 5α-steroid nucleus. The A-ring, where the 2,2-dimethoxy substitution is located, is of particular interest.
Experimental Determination of Preferred Conformations in Different Environments
While direct experimental data for this specific compound is scarce, the conformation can be inferred from studies of related A-ring substituted cholestanes and general principles of conformational analysis. The A-ring of 5α-cholestane derivatives overwhelmingly adopts a stable chair conformation.
The introduction of the gem-dimethoxy group at the C-2 position will influence the local geometry. In a chair conformation, one methoxy group will be in an axial position and the other in an equatorial position. The C-O bond lengths and the O-C-O bond angle of the ketal group will be consistent with sp³ hybridization. The orientation of the methyl groups of the methoxy substituents will likely be staggered to minimize steric interactions with the steroid ring.
In different solvent environments, the preferred conformation is not expected to change significantly due to the rigid nature of the steroid backbone. However, the orientation of the terminal methyl groups of the methoxy substituents might be influenced by solvent polarity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, would be the primary experimental methods to confirm the chair conformation of the A-ring and the relative orientations of the substituents in solution.
Correlation between Conformational States and Chemical Reactivity or Biological Interactions
The conformation of the A-ring and the spatial arrangement of the 2,2-dimethoxy groups have a direct impact on the molecule's reactivity and potential biological interactions.
Chemical Reactivity: The accessibility of the C-2 position and the neighboring atoms is determined by the conformation. The axial and equatorial methoxy groups will have different steric environments, which could lead to differential reactivity if one of the methoxy groups were to be involved in a reaction. For instance, in an acid-catalyzed hydrolysis to regenerate the ketone, the protonation of the axial versus equatorial oxygen might proceed at different rates. The stability of the chair conformation of the A-ring would need to be overcome for any reaction that requires a conformational change, such as the formation of a planar intermediate.
Table 3: Summary of Conformational Features and Their Implications
| Feature | Description | Implication for Reactivity/Interaction |
| A-Ring Conformation | Expected to be a stable chair conformation. | Provides a rigid and predictable geometry for molecular recognition. |
| Methoxy Group Orientation | One axial and one equatorial methoxy group at C-2. | Creates a specific steric and electronic environment on one face of the A-ring, influencing binding and reactivity. |
| Overall Molecular Shape | Rigid, elongated structure characteristic of the 5α-steroid nucleus. | The defined shape is critical for potential interactions with biological macromolecules. |
Computational Chemistry and Theoretical Modeling of 5alpha Cholestane, 2,2 Dimethoxy
Molecular Dynamics (MD) Simulations of 2,2-dimethoxy-5alpha-cholestane
The conformational landscape of 2,2-dimethoxy-5alpha-cholestane is primarily defined by the rigid tetracyclic androstane (B1237026) core and the flexible isooctyl side chain. The chair conformation of the cyclohexane (B81311) rings in the cholestane (B1235564) structure is the most stable arrangement. However, the introduction of the 2,2-dimethoxy group introduces additional degrees of freedom.
The C2-O bonds and the O-CH3 bonds of the dimethoxy group can rotate, leading to various possible orientations of the methoxy (B1213986) groups relative to the cholestane ring system. These rotations will be influenced by steric hindrance with the adjacent methylene (B1212753) groups of the A-ring and with each other. It is expected that the methoxy groups will adopt staggered conformations to minimize these steric clashes.
The behavior of 2,2-dimethoxy-5alpha-cholestane in different environments can be effectively studied using MD simulations with explicit or implicit solvent models. easychair.org The cholestane core is largely hydrophobic, while the two ether oxygen atoms of the dimethoxy group can act as hydrogen bond acceptors.
Simulations of cholesterol in various solvents have shown that the solvent polarity significantly affects its solvation and aggregation properties. Similarly, for 2,2-dimethoxy-5alpha-cholestane, polar solvents would solvate the dimethoxy group, while the hydrophobic cholestane body would likely drive aggregation to minimize contact with the polar environment. The simulation of these solvent effects provides crucial insights into the molecule's behavior in different chemical and biological contexts. easychair.org
Accurate MD simulations are highly dependent on the quality of the force field used to describe the interatomic interactions. nih.gov Several well-established force fields, such as CHARMM, AMBER, GROMOS, and OPLS, have been parameterized for biomolecules, including lipids and steroids. nih.gov
For cholesterol, specific modifications to existing force fields, like the CHARMM36 lipid force field (C36c), have been developed to improve the accuracy of simulations, particularly concerning thermodynamic properties. nih.gov These force fields are parameterized using a combination of quantum mechanical calculations and experimental data for model compounds. nih.gov
To accurately simulate 2,2-dimethoxy-5alpha-cholestane, a force field would need to have reliable parameters for the acetal (B89532) functional group within the context of the steroidal framework. If specific parameters for this group are not available in standard force fields, they would need to be developed. This process typically involves:
Quantum Mechanical Calculations: To determine the partial atomic charges, bond lengths, bond angles, and dihedral angle potentials for the 2,2-dimethoxy group.
Parameter Fitting: Adjusting the force field parameters to reproduce the QM data and experimental values for related small molecules.
Validation: Testing the new parameters by simulating known properties of the molecule or related compounds and comparing the results with experimental data.
The accuracy of the force field is critical for obtaining meaningful results from MD simulations regarding the conformational dynamics and intermolecular interactions of 2,2-dimethoxy-5alpha-cholestane. nih.gov
Quantum Chemical Calculations for 2,2-dimethoxy-5alpha-cholestane
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and energetics of molecules. These methods are invaluable for investigating properties that are not accessible through classical MD simulations.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of 2,2-dimethoxy-5alpha-cholestane. These calculations can provide detailed information about:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Electron Density and Charge Distribution: The distribution of electrons within the molecule determines its polarity and electrostatic potential. The oxygen atoms of the dimethoxy group will have a partial negative charge, making them nucleophilic centers and hydrogen bond acceptors. The corresponding carbon and hydrogen atoms will have partial positive charges. This charge distribution is fundamental to understanding the molecule's intermolecular interactions.
Bonding: The nature of the chemical bonds, including bond orders and bond strengths, can be analyzed.
A study on a 3β,6β-diacetoxy-5α-cholestan-5-ol derivative using DFT calculations revealed a significant HOMO-LUMO gap, indicating high stability. mdpi.com A similar high stability would be expected for the saturated cholestane skeleton of 2,2-dimethoxy-5alpha-cholestane.
Table 1: Illustrative Calculated Electronic Properties of a Cholestane Derivative (Note: This table is illustrative and based on typical values for similar steroid structures, as specific data for 2,2-dimethoxy-5alpha-cholestane is not available.)
| Property | Illustrative Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | 1.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP |
Quantum chemical calculations are essential for predicting the chemical reactivity of a molecule and for studying the mechanisms of its reactions. The 2,2-dimethoxy group is an acetal, which is generally stable under neutral and basic conditions but can be hydrolyzed to the corresponding ketone (2-cholestanone) under acidic conditions. masterorganicchemistry.com
The mechanism of this hydrolysis involves protonation of one of the methoxy oxygens, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the ketone and a second molecule of methanol. libretexts.org
Quantum chemical calculations can be used to model this reaction pathway by:
Locating Transition States: Identifying the geometry of the transition state for each step of the reaction. ucsb.edu
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed. ucsb.edu This allows for the prediction of reaction rates.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the hydrolysis of 2,2-dimethoxy-5alpha-cholestane can be constructed, providing a comprehensive understanding of its chemical reactivity. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the elucidation of molecular structure and properties. These methods are instrumental in interpreting experimental spectra or predicting them for novel or uncharacterized compounds.
As of this writing, specific theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for (5alpha)-Cholestane, 2,2-dimethoxy- have not been reported in peer-reviewed scientific literature. However, the methodologies for such predictions are well-established.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) are typically performed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. For (5alpha)-Cholestane, 2,2-dimethoxy-, such calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts for ¹H and ¹³C atoms would provide a theoretical spectrum that could be compared with experimental data to confirm the structure.
IR Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalization of this matrix yields the vibrational modes. DFT methods, such as B3LYP, are widely used for this purpose and generally provide good agreement with experimental data after applying appropriate scaling factors to account for anharmonicity and other systematic errors. For (5alpha)-Cholestane, 2,2-dimethoxy-, a theoretical IR spectrum would show characteristic peaks for C-H stretching and bending, C-O stretching of the methoxy groups, and C-C stretching of the steroidal backbone.
UV-Vis Spectroscopy: Theoretical prediction of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions. For saturated steroidal systems like (5alpha)-Cholestane, 2,2-dimethoxy-, significant absorption in the standard UV-Vis range (200-800 nm) is not expected due to the absence of chromophores. Theoretical calculations would likely confirm that the electronic transitions occur at higher energies, in the far-UV region.
Ab Initio and Density Functional Theory (DFT) Studies of 2,2-dimethoxy-5alpha-cholestane
Ab initio and Density Functional Theory (DFT) are two of the most fundamental approaches in quantum chemistry for studying the electronic structure of molecules.
A comprehensive search of the scientific literature reveals no specific ab initio or DFT studies focused on 2,2-dimethoxy-5alpha-cholestane. Such studies, were they to be conducted, would provide valuable information on the molecule's geometry, conformational stability, and electronic properties.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory), are based on first principles without the use of empirical parameters. A study on 2,2-dimethoxy-5alpha-cholestane using these methods would begin with a geometry optimization to find the lowest energy conformation. Subsequent calculations could determine properties such as the molecular orbital energies, dipole moment, and polarizability.
Density Functional Theory (DFT): DFT methods, which approximate the electron density to calculate the energy of a system, offer a good balance between computational cost and accuracy. A DFT study of 2,2-dimethoxy-5alpha-cholestane would likely employ a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to investigate its structural and electronic properties. Key outputs would include the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies and distributions, and the molecular electrostatic potential (MEP) map, which can indicate regions of electrophilic and nucleophilic reactivity.
Molecular Docking and Protein-Ligand Interaction Studies with 2,2-dimethoxy-5alpha-cholestane (Computational)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.
There are currently no published molecular docking or protein-ligand interaction studies specifically involving 2,2-dimethoxy-5alpha-cholestane in the scientific literature. The following subsections describe the general methodology that would be applied in such a computational investigation.
The first step in a molecular docking study is to identify potential binding sites on a target protein. This can be done using various computational tools that analyze the protein's surface for pockets and cavities that are suitable for ligand binding. These algorithms often use geometric criteria, such as size, shape, and depth, as well as physicochemical properties, to score potential binding sites. For a lipophilic molecule like 2,2-dimethoxy-5alpha-cholestane, likely protein targets would include nuclear receptors or enzymes involved in steroid metabolism, which possess hydrophobic binding pockets.
Once a binding site is identified, molecular docking algorithms are used to place the ligand (2,2-dimethoxy-5alpha-cholestane) into the site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. These scoring functions typically account for factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The result is a predicted binding mode and an associated binding energy (or score), which indicates the stability of the protein-ligand complex.
Following the initial docking, the most promising poses are often subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations. MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction and the specific atomic contacts that are maintained. This can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For 2,2-dimethoxy-5alpha-cholestane, one would expect hydrophobic interactions between the cholestane backbone and nonpolar amino acid residues in the binding pocket to be the primary drivers of binding.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Analysis of 2,2-dimethoxy-5alpha-cholestane Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Chemoinformatics involves the use of computational methods to analyze chemical data.
No QSAR or chemoinformatic studies specifically including 2,2-dimethoxy-5alpha-cholestane or a series of its close analogues have been reported in the scientific literature. A hypothetical QSAR study on analogues of this compound would involve the following steps:
Data Set Preparation: A series of 2,2-dimethoxy-5alpha-cholestane analogues with varying substituents would need to be synthesized and their biological activity against a specific target measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include constitutional, topological, geometric, and electronic descriptors that capture different aspects of the molecular structure.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds.
Such a study would be valuable in guiding the design of new cholestane derivatives with improved biological activity.
Development of QSAR Models for Predicting Biological Activities (non-human)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov These models are built using a "training set" of molecules with known activities to identify key molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—that correlate with the observed biological effect. mdpi.com Once validated, a QSAR model can be used to predict the activity of new, untested compounds. wikipedia.org
For the (5alpha)-Cholestane, 2,2-dimethoxy- scaffold, a hypothetical QSAR study could be undertaken to predict a relevant non-human biological activity, such as antifungal potency, a known property of some steroidal compounds. nih.govresearchgate.net The process would involve synthesizing a series of derivatives by modifying the cholestane backbone or the dimethoxy group. These compounds would then be tested in an in vitro assay to determine their antifungal activity, for instance, the minimum inhibitory concentration (MIC) against a fungal strain like Candida albicans or Aspergillus niger. researchgate.netnih.gov
The biological activity is typically converted to a logarithmic scale (e.g., pMIC = -log(MIC)) for modeling. A wide range of molecular descriptors would be calculated for each derivative, including:
Topological descriptors: Characterizing the atomic connectivity (e.g., Balaban J index). japsonline.com
Electronic descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment).
Steric descriptors: Relating to the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).
Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP), which describes how the compound distributes between an oily and an aqueous phase. nih.gov
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a QSAR model is generated. japsonline.commdpi.com An illustrative model might take the form of an equation like:
pMIC = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(MolecularSurfaceArea)
This equation could then be used to predict the antifungal activity of new derivatives of (5alpha)-Cholestane, 2,2-dimethoxy- before their synthesis, prioritizing the most promising candidates for further investigation.
| Compound ID | Substituent (R) | Experimental pMIC | logP | Molecular Weight (g/mol) | Predicted pMIC |
|---|---|---|---|---|---|
| 1 | -H (Parent) | 4.2 | 8.5 | 418.7 | 4.1 |
| 2 | 3-OH | 4.5 | 7.9 | 434.7 | 4.6 |
| 3 | 3-Cl | 4.8 | 8.9 | 453.1 | 4.9 |
| 4 | 7-F | 4.6 | 8.6 | 436.7 | 4.5 |
| 5 | 7-OH | 4.9 | 7.8 | 434.7 | 5.0 |
| 6 | 3,7-diOH | 5.3 | 7.1 | 450.7 | 5.2 |
Virtual Screening and Rational Chemical Library Design based on the 2,2-dimethoxy-5alpha-cholestane Scaffold
Building upon the core structure of (5alpha)-Cholestane, 2,2-dimethoxy-, computational methods can be used to design a virtual chemical library. nih.gov This library is a collection of related, but distinct, molecules that can be screened in silico to identify promising candidates for synthesis and testing. nih.govuorsy.com This process, known as virtual screening, is a cornerstone of modern rational drug design. nih.gov
The design of a chemical library based on the 2,2-dimethoxy-5alpha-cholestane scaffold would begin by identifying points on the molecule where chemical modifications are synthetically feasible. lifechemicals.commdpi.com For the cholestane framework, these positions could include various points on the A, B, C, or D rings, as well as the side chain. A diverse set of chemical building blocks (e.g., different functional groups, ring systems) would be selected to attach at these positions, creating a large virtual library of potential derivatives. rsc.org
Each molecule in this virtual library would then be evaluated computationally. This evaluation often involves:
Calculation of Physicochemical Properties: To ensure the compounds have "drug-like" characteristics, properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area are calculated. These are often assessed against established guidelines like Lipinski's Rule of Five. wikipedia.org
Structure-Based Virtual Screening: If the three-dimensional structure of a biological target (e.g., a fungal enzyme) is known, molecular docking can be performed. fiu.edu This technique predicts how each molecule in the library might bind to the target's active site and assigns a score based on the predicted binding affinity. nih.gov
Ligand-Based Virtual Screening: In the absence of a known target structure, methods like pharmacophore modeling or 2D/3D similarity searching can be used. nih.govfiu.edu These approaches screen the library for molecules that share key structural or electronic features with known active compounds.
The output of the virtual screening process is a ranked list of compounds. Those with the best predicted properties and/or docking scores are prioritized for synthesis, significantly enhancing the efficiency of the discovery process. nih.gov This rational approach ensures that laboratory resources are focused on compounds with the highest probability of success.
| Compound ID | R1 Substitution (C3) | R2 Substitution (C7) | Molecular Weight | logP | Docking Score (kcal/mol) |
|---|---|---|---|---|---|
| Lib-001 | -H | -H | 418.7 | 8.5 | -7.2 |
| Lib-002 | -OH | -H | 434.7 | 7.9 | -8.1 |
| Lib-003 | -NH2 | -H | 433.7 | 7.7 | -8.5 |
| Lib-004 | -H | =O (keto) | 432.7 | 8.1 | -8.8 |
| Lib-005 | -OH | =O (keto) | 448.7 | 7.4 | -9.5 |
| Lib-006 | -NH2 | =O (keto) | 447.7 | 7.2 | -9.9 |
Advanced Analytical Methodologies for 5alpha Cholestane, 2,2 Dimethoxy in Research
Chromatographic Separation and Purification Techniques
Chromatography is the cornerstone for the isolation and analysis of individual components from complex mixtures. For a steroidal derivative like 2,2-dimethoxy-5alpha-cholestane, a range of chromatographic techniques can be adapted and optimized.
Gas Chromatography (GC) Method Development for 2,2-dimethoxy-5alpha-cholestane Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. The parent hydrocarbon, 5α-cholestane, is well-suited for GC analysis. mdpi.com The 2,2-dimethoxy group, an acetal (B89532), serves as a protective group for the ketone, which can enhance thermal stability compared to the corresponding ketone or alcohol, making it suitable for GC analysis.
Method development would focus on optimizing separation efficiency, peak shape, and analysis time. Key parameters include the stationary phase, column dimensions, temperature programming, and carrier gas flow rate.
Stationary Phase: A low-polarity stationary phase, such as one composed of 5%-phenyl-95%-dimethylpolysiloxane, is typically used for the analysis of nonpolar steroids like cholestane (B1235564) and its derivatives. This phase separates compounds primarily based on their boiling points and slight differences in polarity.
Column: A high-resolution fused silica (B1680970) capillary column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is ideal for resolving complex mixtures of steroidal isomers.
Temperature Program: A programmed temperature gradient is essential for eluting a wide range of compounds. A typical program for steroidal analysis might start at a moderate temperature (e.g., 180 °C) and ramp up to a high temperature (e.g., 300-320 °C) to ensure the elution of high-molecular-weight compounds like cholestane derivatives. mdpi.com
Injector and Detector: A split/splitless injector operated at a high temperature (e.g., 280-300 °C) ensures efficient vaporization. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons and linear response.
Below is a hypothetical GC method suitable for the analysis of 2,2-dimethoxy-5alpha-cholestane.
| Parameter | Condition |
|---|---|
| Column | 5%-Phenyl-95%-dimethylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injector Temperature | 290 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp: 180 °C, hold for 1 min; Ramp: 10 °C/min to 310 °C; Hold: 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
High-Performance Liquid Chromatography (HPLC) Method Development for 2,2-dimethoxy-5alpha-cholestane
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For 2,2-dimethoxy-5alpha-cholestane, a nonpolar compound, reversed-phase HPLC (RP-HPLC) is the most appropriate mode.
A critical consideration in the HPLC analysis of acetals is their potential for acid-catalyzed hydrolysis back to the corresponding ketone and alcohol, especially on silica-based columns which can have acidic silanol (B1196071) groups. coresta.org Research on other dimethyl acetals has shown that this hydrolysis can be prevented by incorporating a small amount of a basic modifier into the mobile phase. coresta.org
Stationary Phase: A C18 (octadecylsilane) or C8 (octylsilane) bonded silica column is the standard choice for reversed-phase separation of nonpolar steroids. These columns provide excellent hydrophobic selectivity.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is used. Due to the nonpolar nature of the analyte, a high percentage of the organic solvent will be required for elution. To prevent on-column hydrolysis of the dimethoxy group, the mobile phase should be made slightly basic by adding a modifier like ammonia (B1221849) or triethylamine (B128534) at a low concentration (e.g., 5-10 mM). coresta.org
Detection: As the cholestane skeleton lacks a strong chromophore, UV detection can be challenging. Detection at low wavelengths (e.g., 200-210 nm) is possible but may suffer from low sensitivity and interference from solvents. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly suitable for such non-chromophoric compounds.
An example of a starting RP-HPLC method is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | C18 bonded silica, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 95:5 (v/v) Acetonitrile / 10 mM Aqueous Ammonium (B1175870) Hydroxide |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) (Nebulizer temp: 40 °C, Evaporator temp: 60 °C, Gas flow: 1.5 L/min) |
Exploration of Other Chromatographic Methods (e.g., Supercritical Fluid Chromatography, Thin Layer Chromatography)
Beyond GC and HPLC, other chromatographic techniques offer unique advantages for the analysis of steroidal compounds.
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that combines the benefits of both GC and HPLC. nih.gov It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations. mdpi.comchromatographyonline.com SFC is particularly well-suited for the analysis and purification of isomers and structurally related compounds, making it an excellent candidate for cholestane derivatives. nih.gov The technique is also considered "greener" due to the significant reduction in organic solvent consumption. chiraltech.com
Thin Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid technique often used for reaction monitoring, purity assessment, and preliminary separation optimization. analis.com.myresearchgate.net For 2,2-dimethoxy-5alpha-cholestane, a normal-phase TLC separation on silica gel plates could be developed using a nonpolar mobile phase like a mixture of hexane (B92381) and ethyl acetate. Reversed-phase TLC on RP-18 plates with a polar mobile phase (e.g., acetonitrile/water) can also be employed. mdpi.com Visualization can be achieved by staining with reagents like phosphomolybdic acid or potassium permanganate, followed by heating.
Development of Preparative Separation and Purification Protocols for Research Grade 2,2-dimethoxy-5alpha-cholestane
Obtaining high-purity (≥98%) research-grade material is essential for accurate biological and chemical studies. Preparative chromatography, an extension of analytical chromatography, is the primary method for this purification.
Flash Chromatography: Following synthesis, flash chromatography is typically the first step for purification. researchgate.net This technique uses a glass column packed with silica gel and a solvent system (e.g., hexane/ethyl acetate) optimized by TLC. The solvent is pushed through the column under moderate pressure, allowing for rapid and efficient separation of the target compound from reaction byproducts and starting materials.
Preparative HPLC: For achieving the highest purity, preparative HPLC is the method of choice. The analytical HPLC method is scaled up by using a larger column (e.g., >20 mm internal diameter) and a higher flow rate. Fractions are collected as the target compound elutes from the column, and the purity of these fractions is then verified by analytical HPLC. The use of a volatile mobile phase (e.g., acetonitrile and water with ammonium formate (B1220265) or acetate) is advantageous as it simplifies the removal of the solvent to recover the purified compound.
Advanced Detection and Quantification Methods
While detectors like FID and ELSD are effective, coupling chromatographic separation with mass spectrometry provides unparalleled sensitivity and structural information.
Application and Development of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR) for 2,2-dimethoxy-5alpha-cholestane Characterization
Hyphenated techniques integrate a separation method with a spectroscopic detection method, providing comprehensive analytical data.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification of volatile compounds. Following GC separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint that can be used for definitive identification by comparison with spectral libraries. nih.gov For 2,2-dimethoxy-5alpha-cholestane, GC-MS would not only confirm the molecular weight via the molecular ion peak but also provide characteristic fragment ions resulting from the loss of methoxy (B1213986) groups and cleavage of the steroid rings. The Human Metabolome Database entry for the parent compound, 5alpha-Cholestane (B130426), shows its characteristic mass spectrum, which can serve as a reference for interpreting the spectrum of its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the analysis of compounds that are not suitable for GC. The eluent from the HPLC column is introduced into a mass spectrometer via an interface like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For a nonpolar compound like 2,2-dimethoxy-5alpha-cholestane, APCI is often more effective than ESI. LC-MS, particularly tandem MS (LC-MS/MS), allows for highly selective and sensitive quantification using techniques like Selected Reaction Monitoring (SRM), making it possible to detect the compound at very low concentrations in complex matrices. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful technique for the unambiguous structure elucidation of compounds in a mixture. nih.gov After separation by HPLC, the eluent flows through an NMR flow cell, and NMR spectra (e.g., ¹H NMR) are acquired in real-time. This allows for the direct structural characterization of the analyte without the need for prior isolation. nih.govmdpi.com For a novel or uncharacterized cholestane derivative, LC-NMR could be invaluable for confirming the stereochemistry and precise structure.
These advanced analytical methodologies provide a robust framework for the comprehensive analysis of (5alpha)-Cholestane, 2,2-dimethoxy-. The selection of the appropriate technique depends on the specific research goal, whether it is routine purity analysis, high-sensitivity quantification, or detailed structural elucidation.
Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Quantification of 2,2-dimethoxy-5alpha-cholestane
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary ratio method for the direct quantification of organic molecules, including (5alpha)-Cholestane, 2,2-dimethoxy-, without the need for a chemically identical reference standard for the analyte itself. rsc.orgnih.gov The principle of qNMR relies on the direct proportionality between the integrated intensity of a nuclear resonance signal and the number of nuclei contributing to that signal. rsc.org This allows for the determination of the molar concentration of an analyte by co-dissolving a known amount of a certified internal standard in the same solution and comparing the integral of a specific analyte signal to that of a signal from the internal standard. nih.gov
For the direct quantification of 2,2-dimethoxy-5alpha-cholestane, a suitable qNMR experiment, typically a one-dimensional proton (¹H) NMR, would be meticulously designed. nih.gov Key experimental parameters must be optimized to ensure accurate and reproducible results. ox.ac.uk This includes ensuring a sufficient relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard, to allow for complete magnetization recovery between pulses. The selection of a certified internal standard is also critical; it must be stable, of high purity, not reactive with the analyte, and possess signals that are well-resolved from those of 2,2-dimethoxy-5alpha-cholestane. Signals chosen for integration must be free from overlap with other signals in the spectrum. ox.ac.uk For 2,2-dimethoxy-5alpha-cholestane, the sharp singlet corresponding to the six protons of the two methoxy groups would be an ideal candidate for integration due to its distinct chemical shift and lack of complex splitting patterns.
The absolute content can be calculated using the following formula:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
I = Integral value of the signal
N = Number of protons generating the signal
M = Molar mass
m = Weighed mass
Purity = Purity of the standard
This standard-free quantification capability makes qNMR an invaluable tool for assigning purity values to newly synthesized batches of 2,2-dimethoxy-5alpha-cholestane, which can then serve as secondary or in-house reference materials.
| Parameter | Setting | Rationale |
|---|---|---|
| Internal Standard | Maleic Anhydride (Certified) | High purity, stable, simple spectrum with a sharp singlet away from analyte signals. |
| Solvent | CDCl₃ | Good solubility for both analyte and standard; minimal solvent signal interference. |
| Pulse Angle | 90° | Maximizes signal intensity for each scan. |
| Relaxation Delay (D1) | 60 s | Ensures full relaxation of all relevant protons (T1 values should be predetermined). |
| Number of Scans | 32-64 | Provides a high signal-to-noise ratio (>250:1) for accurate integration. ox.ac.uk |
| Analyte Signal for Integration | Singlet from 2,2-dimethoxy groups (~3.1-3.2 ppm) | Represents 6 protons, is well-resolved, and typically free from overlap. |
| Standard Signal for Integration | Singlet from olefinic protons of Maleic Anhydride (~7.1 ppm) | Represents 2 protons, sharp and easily integrated. |
Development of Sensitive Electrochemical Detection Methods for 2,2-dimethoxy-5alpha-cholestane
The direct electrochemical detection of (5alpha)-Cholestane, 2,2-dimethoxy- is challenging due to the absence of easily oxidizable or reducible functional groups. The saturated cholestane backbone and the dimethoxy acetal group are electrochemically inactive under typical analytical conditions. Therefore, the development of sensitive electrochemical methods requires indirect strategies or advanced sensor fabrication. researchgate.net Research in the broader field of steroid detection provides several viable pathways. nih.govscielo.br
One promising approach is the development of a molecularly imprinted polymer (MIP) -based sensor. researchgate.net In this technique, a polymer matrix is created in the presence of the target molecule (2,2-dimethoxy-5alpha-cholestane), which acts as a template. Subsequent removal of the template leaves behind specific recognition cavities that are complementary in shape, size, and functionality to the analyte. When a sample is introduced, the analyte selectively rebinds to these cavities, causing a measurable change in the electrochemical properties of the sensor, such as capacitance or impedance. nih.gov To generate a signal, the MIP could be coupled with an electroactive probe or the polymer itself could be electroactive. researchgate.net
Another strategy involves creating an electrochemical immunosensor . This would require the generation of specific antibodies that recognize the 2,2-dimethoxy-5alpha-cholestane molecule. These antibodies would be immobilized on an electrode surface. The binding of the analyte to the antibody could then be detected by various means, for instance, by using a secondary antibody labeled with an enzyme (like horseradish peroxidase) that catalyzes a reaction producing an electroactive species. The current generated from this species would be proportional to the analyte concentration.
Enhancing the sensitivity of these sensors is often achieved by modifying the electrode surface with nanomaterials. nih.govmdpi.com Materials such as gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and graphene can be used to increase the electrode's surface area, improve electrical conductivity, and facilitate the immobilization of biorecognition elements like antibodies or MIPs. scielo.br The choice of the electrochemical measurement technique is also crucial, with methods like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) offering higher sensitivity and lower detection limits compared to cyclic voltammetry (CV).
| Strategy | Principle of Detection | Potential Advantages | Key Development Challenges |
|---|---|---|---|
| MIP-based Sensor | Selective binding to pre-formed cavities, causing a change in impedance or current. researchgate.net | High selectivity, robustness, low cost. | Synthesis of a highly selective and reproducible polymer; integration of a signal transduction mechanism. |
| Immunosensor | Specific antibody-antigen binding event, typically detected via an enzyme-labeled secondary antibody. | Very high specificity and sensitivity. | Production of specific antibodies to a non-immunogenic molecule; potential for enzyme instability. |
| Indirect Competitive Assay | Competition between the analyte and a labeled (electroactive) analog for a limited number of binding sites (e.g., on an antibody or MIP). | Applicable to non-electroactive targets. | Synthesis of a suitable labeled competitor; complex assay format. |
Establishment of Reference Standards and Certified Reference Materials for 2,2-dimethoxy-5alpha-cholestane Analysis
The availability of high-purity reference standards and Certified Reference Materials (CRMs) is fundamental for ensuring the accuracy, traceability, and comparability of analytical results in research involving (5alpha)-Cholestane, 2,2-dimethoxy-. nih.govnist.gov A reference standard is a well-characterized substance intended for use in qualitative or quantitative analysis, while a CRM is a reference material whose property values are certified by a metrologically valid procedure, accompanied by a certificate providing the value, its uncertainty, and a statement of metrological traceability. researchgate.netresearchgate.net
The establishment of a CRM for 2,2-dimethoxy-5alpha-cholestane would follow a rigorous process, typically in accordance with international standards such as ISO 17034. nih.gov The process would involve:
Synthesis and Purification: Production of the compound at the highest possible purity, using multiple purification steps like recrystallization and preparative chromatography.
Comprehensive Characterization: Unambiguous confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (¹H, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assignment: Quantification of the main component and identification and quantification of all significant impurities (e.g., related structures, residual solvents, water content). The purity is often assigned using a mass balance approach, subtracting the mass fractions of all identified impurities from 100%. researchgate.net Alternatively, a primary method like qNMR can be used to directly assign a certified purity value traceable to the International System of Units (SI). rsc.org
Homogeneity and Stability Studies: Assessing the uniformity of the material across different units of the batch and evaluating its stability under specified storage and transport conditions to establish a shelf-life. nih.gov
Certification: Issuing a certificate of analysis that details the certified purity value, its expanded uncertainty, the methods used for characterization, and a statement of traceability. nih.gov
While a specific CRM for 2,2-dimethoxy-5alpha-cholestane may not be commercially available, researchers can utilize CRMs of related compounds, like the parent steroid 5-alpha-cholestane, for method development and instrument qualification. cerilliant.com
| Parameter | Specification | Method of Determination |
|---|---|---|
| Identity Confirmation | Conforms to the structure of (5alpha)-Cholestane, 2,2-dimethoxy- | ¹H NMR, ¹³C NMR, HRMS |
| Certified Purity (Mass Fraction) | ≥ 99.5% | qNMR with traceability to SI units |
| Expanded Uncertainty | ≤ 0.2% (k=2, 95% confidence) | Calculated according to GUM guidelines |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.1% | Headspace GC-MS |
| Homogeneity | Demonstrated to be homogeneous for a minimum sample size of 1 mg | HPLC-UV or GC-FID analysis of multiple units |
| Storage Conditions | 2-8 °C, protected from light | Based on long-term stability studies |
| Expiry Date | Minimum 24 months from certification | Based on long-term and accelerated stability studies |
Method Validation and Quality Control Strategies in 2,2-dimethoxy-5alpha-cholestane Research
Evaluation of Accuracy, Precision, Linearity, and Robustness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative research on 2,2-dimethoxy-5alpha-cholestane, any analytical method, such as LC-MS/MS or GC-MS, must be rigorously validated by evaluating key performance parameters. resolian.compatsnap.com
Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed through recovery studies. resolian.com This involves analyzing a blank matrix (e.g., plasma, cell lysate) spiked with a known concentration of 2,2-dimethoxy-5alpha-cholestane at multiple levels (low, medium, and high). The measured concentration is compared to the nominal concentration, and the result is expressed as a percentage recovery. For bioanalytical methods, recoveries are generally expected to be within 85-115%. nih.gov
Precision describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. researchgate.net
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and constructing a calibration curve. The linearity is evaluated by examining the coefficient of determination (R²), which should ideally be ≥ 0.99. nih.gov
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
| Parameter | Levels Evaluated | Typical Acceptance Criterion |
|---|---|---|
| Accuracy (% Recovery) | Low, Medium, High QC levels | 85% - 115% of nominal value |
| Precision (% RSD) | Low, Medium, High QC levels | ≤ 15% (≤ 20% at the lowest quantification limit) |
| Linearity (R²) | Minimum of 5 concentration levels | ≥ 0.99 |
| Robustness | Varying parameters like temperature, mobile phase composition | % RSD of results should remain within precision limits. |
Determination of Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method for 2,2-dimethoxy-5alpha-cholestane. researchgate.net These values are not absolute but are dependent on the analyte, the instrument, and, crucially, the sample matrix (e.g., buffer, serum, tissue homogenate). acs.orgnih.gov
Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified with acceptable precision and accuracy. sciex.com It is often estimated based on the signal-to-noise ratio (S/N), typically where S/N = 3. acs.org
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with an acceptable level of precision and accuracy. sciex.com The LOQ is crucial for quantitative studies, as it defines the lower end of the method's working range. It is commonly determined as the concentration that provides a signal-to-noise ratio of 10. Alternatively, it can be defined as the lowest concentration on the calibration curve that can be measured with an RSD of ≤ 20% and an accuracy of 80-120%. researchgate.net
For complex biological research, the LOD and LOQ for 2,2-dimethoxy-5alpha-cholestane must be experimentally determined in each relevant matrix. A simple buffer may yield a very low LOQ, but the presence of interfering substances in a plasma or liver tissue extract will almost certainly result in a higher, more realistic LOQ for samples derived from those sources. nih.gov
The determination is typically performed by analyzing a series of spiked blank matrix samples at progressively lower concentrations and evaluating the S/N ratio, precision, and accuracy at each level.
| Matrix | LOD (pg/mL or pg/g) | LOQ (pg/mL or pg/g) | Basis for Determination |
|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | 0.5 | 1.5 | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ |
| Human Plasma | 2.0 | 5.0 | S/N ≥ 10, Accuracy 80-120%, Precision ≤ 20% at LOQ |
| Rat Liver Homogenate | 5.0 | 15.0 | S/N ≥ 10, Accuracy 80-120%, Precision ≤ 20% at LOQ |
| Cell Culture Media (DMEM + 10% FBS) | 1.0 | 3.0 | S/N ≥ 10, Accuracy 80-120%, Precision ≤ 20% at LOQ |
Biological and Biochemical Research Applications of 5alpha Cholestane, 2,2 Dimethoxy Excluding Human Clinical Data
Cellular and Molecular Interactions in In Vitro and Model Organism Studies
There is a lack of research on the specific cellular and molecular interactions of (5alpha)-Cholestane, 2,2-dimethoxy- in in vitro systems or model organisms. Studies on other cholestane (B1235564) derivatives have explored their interactions with proteins like human serum albumin, providing insights into their binding affinities and potential biological transport mechanisms. mdpi.com However, no such data exists for the 2,2-dimethoxy variant.
An extensive search for scientific literature and data concerning the specific chemical compound (5alpha)-Cholestane, 2,2-dimethoxy- has revealed a significant lack of available information across all requested areas of biological and biochemical research. The user's strict instructions to focus solely on this compound and adhere to a detailed outline cannot be fulfilled due to the absence of published research on its cellular interactions, molecular targets, transcriptomic and proteomic effects, lipidomic profile, and role in genetic regulation.
The parent compound, 5alpha-cholestane (B130426), is a known steroid derivative and has been identified in some natural sources. For instance, 5alpha-cholestane has been reported in the plant species Ornithogalum thyrsoides and the marine organism Luidia maculata. nih.gov However, specific data on the 2,2-dimethoxy derivative, including its occurrence and ecological significance, is not available in the public domain.
The requested article structure is highly specific, demanding in-depth information on various research applications. This includes:
In vitro cellular interactions: No studies were found that investigate the interactions of (5alpha)-Cholestane, 2,2-dimethoxy- with cells in a laboratory setting.
Molecular targets and biochemical pathways: There is no information identifying the specific molecules within a cell that this compound might bind to or the biochemical processes it might alter.
Transcriptomic and proteomic analysis: No research has been published detailing the changes in gene expression (transcriptomics) or protein levels (proteomics) in cells when exposed to this compound.
Genetic regulation pathways: There are no studies on how (5alpha)-Cholestane, 2,2-dimethoxy- might affect genetic regulatory networks in model organisms.
Natural occurrence and ecological significance: While the base molecule, 5alpha-cholestane, has been found in nature, there is no specific mention of the 2,2-dimethoxy variant in phytochemical research. nih.gov
Due to this lack of foundational research, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. Any attempt to do so would be speculative and would not meet the user's standards for a professional and authoritative article based on diverse sources.
Role in Natural Product Chemistry and Chemical Ecology
Exploration of Marine Natural Products Chemistry for 2,2-dimethoxy-5alpha-cholestane Analogues
The marine environment is a rich and diverse source of novel natural products, including a wide array of steroids and their analogues. nih.govrsc.orgresearchgate.netresearchgate.net Organisms such as sponges, algae, tunicates, and corals produce a variety of steroidal compounds, often with unique structural modifications not found in terrestrial organisms. nih.gov The exploration for analogues of 2,2-dimethoxy-5alpha-cholestane would fall within this broader search for novel marine steroids.
The discovery of new marine natural products is often driven by the search for compounds with potent biological activities. nih.gov Research efforts focus on isolating and identifying these molecules to serve as leads for drug development or as tools for biological research. nih.govmdpi.com Analogues of 2,2-dimethoxy-5alpha-cholestane would be of interest for their potential to exhibit unique bioactivities due to the presence of the dimethoxy group, which can alter the molecule's polarity, solubility, and interaction with biological targets compared to its parent cholestane structure.
Table 1: Examples of Steroid Classes from Marine Organisms and Their Sources
| Steroid/Sterol Class | Example Compound(s) | Marine Source Organism(s) | Potential Biological Relevance |
|---|---|---|---|
| Polyhydroxylated Sterols | Solenolides A and B | Sponges (e.g., Solenza) | Anti-inflammatory |
| Steroidal Glycosides | Varamide A | Tunicates (e.g., Polysyncraton) | Cytotoxic, Antiviral |
| Gorgosterols | Gorgosterol | Soft Corals (Gorgonians) | Membrane structure, Chemical defense |
| Fucosterols | Fucosterol | Brown Algae (e.g., Fucus) | Anti-inflammatory, Antioxidant |
The search for these compounds involves sophisticated techniques like chromatographic separation and mass spectrometry to isolate and identify structures from complex biological extracts. harvestjournal.net The identification of a compound like 2,2-dimethoxy-5alpha-cholestane or its analogues in a marine organism would prompt further investigation into its biosynthetic pathway and potential ecological role.
Investigation of the Chemical Ecology of 2,2-dimethoxy-5alpha-cholestane in Specific Organisms
Chemical ecology is the study of the role of chemical interactions in the relationships between living organisms. Steroids and sterols play crucial roles in these interactions, serving as hormones, defensive compounds, or structural components of cell membranes. While the specific ecological role of 2,2-dimethoxy-5alpha-cholestane is not documented, the functions of its parent compound, 5alpha-cholestane, and other marine sterols provide a framework for potential investigation.
5alpha-cholestane has been identified in organisms such as the starfish Luidia maculata. nih.gov In many marine invertebrates, sterols and their derivatives can be acquired through diet and subsequently modified for various purposes, including chemical defense against predators or as pheromones for reproduction. The 2,2-dimethoxy functional group on the cholestane skeleton represents a specific biochemical modification. Investigating which organisms produce or sequester this compound could reveal its function. For example, it might serve as a deterrent to predation, an antifouling agent, or a signaling molecule.
Research in this area would involve analyzing the tissues of specific marine organisms, their predators, and their food sources to trace the origin and metabolic fate of 2,2-dimethoxy-5alpha-cholestane.
Role of 2,2-dimethoxy-5alpha-cholestane in Microbial Communication Systems
Microbial communication, often mediated by small molecules in a process called quorum sensing, is vital for coordinating group behaviors like biofilm formation and virulence. While classic quorum sensing molecules are often N-acyl homoserine lactones or small peptides, there is growing evidence for inter-kingdom communication where host-derived molecules, including steroids, can influence microbial behavior. aimspress.comnih.gov
Steroid hormones have been shown to modulate bacterial growth and virulence. aimspress.comresearchgate.net Bacteria, in turn, possess enzymes capable of metabolizing steroids, suggesting a long-standing co-evolutionary relationship. biomedres.usnih.gov Although direct evidence for 2,2-dimethoxy-5alpha-cholestane in microbial communication is lacking, its steroidal structure suggests it could potentially interact with microbial systems. It might influence the physical properties of bacterial cell membranes or interact with specific bacterial proteins that recognize steroid structures.
Research into this potential role would involve experiments to determine if 2,2-dimethoxy-5alpha-cholestane can alter gene expression, growth rates, or biofilm formation in specific bacterial species, particularly those living in association with marine organisms that may produce this compound.
Biomarker Research Potential of 2,2-dimethoxy-5alpha-cholestane in Non-Human Biological Samples
Application in Paleoenvironmental and Geochemical Reconstruction Studies
Steroids and their diagenetic products, known as steranes, are powerful biomarkers used in geochemistry to reconstruct past environments (paleoenvironments). rsc.org Because the basic carbon skeleton of steroids is highly resistant to degradation over geological timescales, these "molecular fossils" can provide information about the types of organisms present in ancient ecosystems. harvestjournal.netnih.gov
The parent compound, cholestane, is a key sterane biomarker. The relative abundance of different steranes (e.g., C27, C28, C29) can indicate the dominant primary producers in an ancient environment, such as algae or land plants. csic.es The presence of a specifically modified sterane like 2,2-dimethoxy-5alpha-cholestane in geological samples such as sediments or crude oil could serve as a highly specific biomarker. nih.gov Its unique structure would suggest a very specific source organism or a particular diagenetic pathway that occurred under specific environmental conditions. scielo.br
Table 2: Potential Interpretation of Sterane Biomarkers in Geochemical Studies
| Biomarker Type | Carbon Number | Inferred Source Organism(s) | Paleoenvironmental Significance |
|---|---|---|---|
| Cholestanes | C27 | Marine Algae, Zooplankton | Marine Environment |
| Ergostanes | C28 | Green Algae, Fungi, Diatoms | Lacustrine or Marine Environment |
| Stigmastanes | C29 | Terrestrial (Higher) Plants | Terrestrial Input into Marine/Lacustrine Sediments |
| 24-n-propyl-cholestane | C30 | Marine Chrysophyte Algae | Open Marine Environment |
| 2,2-dimethoxy-5alpha-cholestane | C29 (with methoxy (B1213986) groups) | Hypothetical Specific Microbe/Algae | Potentially Indicates a Specific, Rare Source or Unique Preservation Conditions |
Identifying this compound in a rock record would prompt research to find the modern biological organism that produces the precursor molecule, thereby linking a specific life form to an ancient environment. researchgate.net
Utilization of 2,2-dimethoxy-5alpha-cholestane as a Chemical Probe in Non-Human Biological Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The development of such probes is a key part of chemical biology research.
Given its specific structure, 2,2-dimethoxy-5alpha-cholestane has the potential to be developed as a chemical probe. The dimethoxy group provides a unique chemical feature that could lead to selective binding to a particular enzyme or receptor involved in steroid metabolism or signaling in a non-human organism. For example, it could be used to study enzymes that process sterols in marine invertebrates or to investigate uncharacterized steroid-binding proteins.
To be a useful chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. If 2,2-dimethoxy-5alpha-cholestane were found to inhibit a specific enzyme, it could be used in experiments to elucidate the function of that enzyme within a cell or organism. Furthermore, synthetic chemistry could be used to attach fluorescent dyes or other tags to the molecule, allowing researchers to visualize its localization within cells or tissues. nih.gov
Advanced Research Applications and Methodological Development Utilizing 5alpha Cholestane, 2,2 Dimethoxy
Applications as a Chemical Probe and in Synthetic Methodologies
The utility of (5alpha)-Cholestane, 2,2-dimethoxy- in chemical research is primarily derived from the predictable reactivity and stereochemistry of its cholestane (B1235564) framework and the specific properties of the 2,2-dimethoxy acetal (B89532) group.
Integration of 2,2-dimethoxy-5alpha-cholestane in Novel Synthetic Organic Chemistry Methodologies
The 2,2-dimethoxy group in (5alpha)-Cholestane, 2,2-dimethoxy- functions as a protective group for a 2-keto functionality. libretexts.orglibretexts.orgpearson.com Acetal protecting groups are crucial in multi-step organic syntheses, allowing chemists to selectively mask a reactive carbonyl group while performing chemical transformations on other parts of the molecule. libretexts.orglibretexts.orgcem.com The stability of acetals in neutral to strongly basic environments makes them ideal for reactions involving organometallic reagents or hydride reductions at other positions of the steroid nucleus. libretexts.orggoogle.com
The development of novel synthetic methodologies could involve the use of (5alpha)-Cholestane, 2,2-dimethoxy- as a substrate to test new deprotection techniques or to investigate the selectivity of catalysts. cem.comnih.gov For instance, researchers might explore milder or more selective methods for acetal cleavage in the presence of other sensitive functional groups. Microwave-assisted deprotection is one such area where the efficiency of energy transfer could be studied using this stable steroidal acetal. cem.com
Table 1: Role of Acetal Protecting Groups in Steroid Synthesis
| Feature | Description | Relevance to (5alpha)-Cholestane, 2,2-dimethoxy- |
|---|---|---|
| Protection | Masks the reactivity of a carbonyl group. | The 2,2-dimethoxy group protects a ketone at the C-2 position. |
| Stability | Stable to basic, nucleophilic, and reducing conditions. libretexts.org | Allows for a wide range of chemical modifications on the cholestane backbone. |
| Deprotection | Typically removed under acidic conditions (e.g., aqueous acid). libretexts.org | Regenerates the 2-keto group for subsequent reactions. |
| Application | Enables complex, multi-step syntheses of steroid derivatives. numberanalytics.com | Facilitates the synthesis of novel cholestane-based molecules with diverse functionalities. |
Use of 2,2-dimethoxy-5alpha-cholestane in Model Compound Investigations for Steroid Research
Furthermore, studies on the metabolism of steroids by enzymes like cytochrome P450 monooxygenases could utilize this compound to probe the steric and electronic requirements of the active site. acs.org The inert nature of the 2,2-dimethoxy group would ensure that any observed metabolic activity occurs at other positions on the cholestane scaffold, providing valuable insights into enzyme selectivity. rsc.orgnih.gov
Application as a Synthetic Building Block for Complex Natural Products and Bioactive Molecules
While not a naturally occurring product itself, (5alpha)-Cholestane, 2,2-dimethoxy- can serve as a versatile synthetic building block for the preparation of more complex molecules. ontosight.ai The cholestane side chain at C-17 can be chemically modified or cleaved to produce precursors for other classes of steroids. After deprotection of the 2,2-dimethoxy group to reveal the 2-keto functionality, this position can be used to introduce a wide variety of functional groups through reactions such as enolate formation, aldol (B89426) condensations, or alpha-halogenation.
This approach allows for the synthesis of novel cholestane derivatives with potential biological activity. rsc.org The strategic placement of functional groups on the steroid scaffold is a key aspect of medicinal chemistry, and starting with a selectively protected precursor like (5alpha)-Cholestane, 2,2-dimethoxy- simplifies the synthetic route. beilstein-journals.org
Rational Ligand Design and Chemical Library Synthesis Incorporating 2,2-dimethoxy-5alpha-cholestane Scaffolds
The rigid tetracyclic core of steroids, known as the steroid nucleus, is a privileged scaffold in drug discovery, frequently interacting with nuclear receptors and other protein targets. numberanalytics.comresearchgate.net Rational drug design often utilizes such scaffolds as a starting point for developing new therapeutic agents. acs.orgengconfintl.org The cholestane skeleton can be used to orient functional groups in a precise three-dimensional arrangement to optimize binding to a biological target. mdpi.com
Incorporating (5alpha)-Cholestane, 2,2-dimethoxy- into a chemical library provides a scaffold that can be readily diversified. nih.gov Following deprotection, the resulting 2-keto group can be derivatized to generate a library of compounds with different substituents at the C-2 position. This library can then be screened for biological activity against various targets. The cholestane backbone provides a consistent structural framework, allowing for the systematic evaluation of how different functional groups at a specific position influence biological activity. colab.ws
Table 2: Potential Modifications of the (5alpha)-Cholestane, 2,2-dimethoxy- Scaffold for Library Synthesis
| Position | Potential Modification after Deprotection | Purpose in Ligand Design |
|---|---|---|
| C-2 | Alkylation, aldol condensation, reductive amination. | Introduce diversity for structure-activity relationship (SAR) studies. |
| C-3 | If modified from the parent 3-keto steroid, various substitutions are possible. | Modulate polarity and hydrogen bonding capacity. |
| Side Chain | Oxidation, cleavage, or functionalization. | Alter lipophilicity and interaction with hydrophobic pockets of a receptor. |
High-Throughput Screening Applications of 2,2-dimethoxy-5alpha-cholestane (Non-Clinical)
In the context of non-clinical high-throughput screening (HTS), derivatives of (5alpha)-Cholestane, 2,2-dimethoxy- can be included in compound libraries to identify new lead structures for drug discovery or as probes for biological pathways. chemfaces.comnih.gov HTS assays are designed to rapidly test thousands of compounds for their ability to modulate a specific biological target or cellular process. nih.gov
Steroid-like molecules are often included in these screening libraries due to their known biological relevance. chemfaces.com A library of compounds based on the (5alpha)-Cholestane, 2,2-dimethoxy- scaffold could be screened in assays related to steroid hormone receptors, enzymes involved in steroid metabolism, or other targets where a rigid, lipophilic scaffold might be expected to bind. nih.govresearchgate.net The results of such screens can identify "hits" that can be further optimized in medicinal chemistry programs. nih.gov
Microscopy and Imaging Techniques in 2,2-dimethoxy-5alpha-cholestane Research
Direct imaging of a small, non-fluorescent molecule like (5alpha)-Cholestane, 2,2-dimethoxy- at the cellular level is not a typical application of standard microscopy techniques. However, various analytical and imaging methods are crucial in the broader research context of this compound.
X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of crystalline compounds. mdpi.com A crystal structure of (5alpha)-Cholestane, 2,2-dimethoxy- would provide definitive information about its conformation, including the stereochemistry of the A/B ring junction and the orientation of the dimethoxy group. This structural information is invaluable for computational modeling and rational drug design. mdpi.com
In a broader sense, analytical techniques often coupled with separation methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are essential for the analysis of steroids. sciex.comnih.govnih.gov These methods are used to confirm the identity and purity of synthetic intermediates and final products in research involving (5alpha)-Cholestane, 2,2-dimethoxy- . While not direct imaging techniques, they provide crucial data that underpins all other research applications. Cryogenic electron microscopy (cryo-EM) is a technique used to visualize the structures of biological macromolecules, such as proteins, and could be used to study the interaction of a cholestane derivative with its protein target. youtube.com
Development and Application of Advanced Microscopy Techniques for Cellular Localization of 2,2-dimethoxy-5alpha-cholestane
Visualizing the precise location of molecules within cells is crucial for understanding their function. Advanced microscopy techniques that overcome the diffraction limit of light or provide label-free imaging are being adapted to study sterol derivatives like 2,2-dimethoxy-5alpha-cholestane.
Super-resolution Localization Microscopy
Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), bypass the traditional diffraction limit of light, achieving resolutions on the order of 10-20 nm. sfu.cacyberleninka.ru These methods rely on the temporal separation of fluorescence signals from individual molecules. youtube.com By fitting the emission pattern of each molecule, its position can be determined with nanoscale precision, and a composite super-resolved image is constructed from thousands of frames. youtube.com
While 2,2-dimethoxy-5alpha-cholestane is not intrinsically fluorescent, its application in super-resolution microscopy would necessitate covalent linkage to a photo-switchable fluorophore. This approach has been successfully used with other cholesterol probes to directly visualize cholesterol-rich nanodomains smaller than 50 nm in the plasma membrane of living cells. nih.gov A fluorescently tagged analog of 2,2-dimethoxy-5alpha-cholestane could similarly be used to:
Track the movement and localization of individual molecules within cellular membranes.
Investigate its partitioning into specific lipid environments, such as lipid rafts or other ordered domains.
Quantify its clustering behavior and dynamics at the nanoscale, providing insights into its interactions with membrane proteins and lipids.
Holotomographic Microscopy
Holotomographic microscopy (HTM) is a powerful label-free imaging technique that provides three-dimensional (3D) quantitative information about cellular structures based on their refractive index (RI). labbulletin.comnews-medical.net The technique combines holography with tomography to generate 3D RI tomograms of live cells, allowing for the non-invasive observation of subcellular organelles and dynamics. labbulletin.comnih.gov
HTM is particularly well-suited for studying lipids and lipid droplets, which have a characteristically high refractive index compared to the surrounding cytoplasm. news-medical.nettomocube.com While HTM would not directly visualize individual 2,2-dimethoxy-5alpha-cholestane molecules, it can be employed to monitor the cellular effects of its introduction. Potential applications include:
Observing changes in the morphology, size, and number of lipid droplets within cells upon treatment with the compound.
Quantifying alterations in cytoplasmic density or the refractive index of specific organelles, which may indicate the compound's accumulation or metabolic impact. news-medical.net
Correlative studies, where HTM is combined with fluorescence imaging of a tagged 2,2-dimethoxy-5alpha-cholestane, could link its precise location to broader cellular morphological changes. labbulletin.com
| Technique | Principle | Requirement for Compound | Potential Application for 2,2-dimethoxy-5alpha-cholestane |
| Super-resolution Microscopy (PALM/STORM) | Temporal separation and localization of single-molecule fluorescence | Covalent attachment of a photo-switchable fluorophore | Nanoscale mapping of membrane distribution and dynamics |
| Holotomographic Microscopy (HTM) | 3D refractive index measurement | None (label-free) | Monitoring cellular morphological changes (e.g., lipid droplets) induced by the compound |
Spectroscopic Imaging of 2,2-dimethoxy-5alpha-cholestane Distribution in Biological Samples (non-human)
Spectroscopic imaging techniques enable the visualization of the spatial distribution of chemical compounds within a sample by combining spectroscopy with microscopy. Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, is a powerful tool for mapping the location of drugs, metabolites, lipids, and other small molecules directly in tissue sections without the need for labeling. nih.gov
This technique has been successfully applied to map the distribution of cholesterol in prostate cancer tissue, demonstrating its ability to detect sterols in situ. eurobioimaging.eu Applying MALDI-MSI to non-human biological samples treated with 2,2-dimethoxy-5alpha-cholestane would allow researchers to:
Determine the precise localization of the compound within different tissue microenvironments.
Correlate its distribution with specific histological features.
Assess its accumulation in target organs or subcellular regions.
The process involves coating a thin tissue section with a matrix that facilitates the ionization of the analyte. A laser is rastered across the sample, and a mass spectrum is acquired at each position, generating a molecular map of the compound's distribution. nih.gov
Hypothetical Distribution Profile of 2,2-dimethoxy-5alpha-cholestane in a Non-Human Tissue Model via MALDI-MSI
| Organ | Tissue Region | Relative Signal Intensity (%) | Implication |
| Liver | Hepatocytes | 85 | High accumulation, suggesting significant hepatic uptake and metabolism. |
| Sinusoids | 15 | Lower concentration, likely representing transport in circulation. | |
| Adipose Tissue | Adipocytes | 95 | Very high accumulation, consistent with the lipophilic nature of the sterol backbone. |
| Brain | Gray Matter | 5 | Low signal, indicating poor penetration of the blood-brain barrier. |
| White Matter | 10 | Slightly higher accumulation in lipid-rich myelin sheaths. |
Electron Microscopy Applications for Morphological Characterization of 2,2-dimethoxy-5alpha-cholestane Crystalline Forms
Electron microscopy (EM), specifically electron crystallography, offers a method for determining the atomic-resolution structure of organic molecules from crystals that are micrometers or even nanometers in size—far too small for conventional single-crystal X-ray diffraction. nih.gov By fitting a transmission electron microscope with a sensitive detector, an electron diffractometer is created that can collect diffraction data from sub-microcrystalline materials. nih.gov
This technique is invaluable for characterizing the different crystalline forms, or polymorphs, of a compound. The solid-state packing of molecules influences key physical properties such as solubility and stability. For 2,2-dimethoxy-5alpha-cholestane, electron crystallography could be used to:
Determine the three-dimensional atomic structure from a microcrystalline powder.
Characterize different polymorphs that may form under various crystallization conditions.
Reveal the intermolecular interactions (e.g., van der Waals forces) that govern the crystal packing.
Relate the crystalline morphology observed by imaging modes of EM (like SEM or TEM) to the underlying molecular arrangement.
Potential Crystallographic Data Obtainable via Electron Diffraction
| Parameter | Hypothetical Value (Polymorph A) | Hypothetical Value (Polymorph B) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Unit Cell a (Å) | 10.5 | 8.2 |
| Unit Cell b (Å) | 15.2 | 18.5 |
| Unit Cell c (Å) | 9.8 | 12.1 |
| Molecules per Unit Cell (Z) | 2 | 4 |
Supramolecular Chemistry and Nanoscience Applications
The defined three-dimensional structure of 2,2-dimethoxy-5alpha-cholestane makes it an interesting building block in supramolecular chemistry and nanoscience, where non-covalent interactions are harnessed to create functional assemblies and materials.
Investigation of Supramolecular Interactions and Assemblies Involving 2,2-dimethoxy-5alpha-cholestane
Supramolecular assemblies are formed through the spontaneous association of molecules via non-covalent interactions such as hydrogen bonds, hydrophobic effects, and van der Waals forces. The rigid, apolar structure of the cholestane skeleton predisposes it to participate in such interactions. Investigations could explore its ability to form ordered structures, such as:
Organogels: In non-polar organic solvents, the molecules could self-assemble into extended fibrous networks that immobilize the solvent, forming a gel.
Liquid Crystals: The rigid, oblong shape of the molecule is characteristic of a mesogen, a compound that can form liquid crystal phases with properties intermediate between those of a conventional liquid and a solid crystal.
Monolayers: At an air-water interface, the molecule could form a packed monomolecular layer, with the hydrophobic sterol backbone oriented away from the water. The 2,2-dimethoxy group would influence the packing density and stability of such a film.
Study of Host-Guest Interactions with 2,2-dimethoxy-5alpha-cholestane
Host-guest chemistry involves the formation of a complex between a large "host" molecule with a binding cavity and a smaller "guest" molecule. nih.gov The hydrophobic cholestane backbone of 2,2-dimethoxy-5alpha-cholestane makes it an ideal candidate to act as a guest for macrocyclic hosts in aqueous solutions. researchgate.net
Common hosts for such interactions include:
Cyclodextrins (CDs): These toroidal macrocycles are composed of glucose units and feature a hydrophilic exterior and a hydrophobic inner cavity. researchgate.net The cholestane moiety could be encapsulated within the cavity of larger CDs like γ-cyclodextrin.
Calixarenes: These are cup-shaped macrocycles with a defined cavity that can be chemically modified to bind specific guests. researchgate.netrsc.org Water-soluble calixarenes could encapsulate 2,2-dimethoxy-5alpha-cholestane, driven by the hydrophobic effect.
The binding affinity of these host-guest complexes would be highly dependent on the size and shape complementarity between the host cavity and the guest molecule. The 2,2-dimethoxy group would play a critical role, potentially acting as a steric hindrance or a point of secondary interaction that modulates binding specificity and strength.
Hypothetical Host-Guest Binding Affinities
| Host Molecule | Cavity Size (Å) | Predicted Binding Affinity (Kₐ, M⁻¹) | Rationale |
| α-Cyclodextrin | ~5.7 | Low (<100) | Cavity is too small to accommodate the sterol backbone. |
| β-Cyclodextrin | ~7.8 | Moderate (10³ - 10⁴) | Partial inclusion of the side chain or terminal ring is possible. |
| γ-Cyclodextrin | ~9.5 | High (>10⁵) | Cavity is large enough for deeper inclusion of the cholestane ring system. |
| Sulfonated Calix researchgate.netarene | >10 | Moderate to High | Large, flexible cavity can adapt to the guest; electrostatic interactions may contribute. |
Strategies for Nanomaterial Functionalization with 2,2-dimethoxy-5alpha-cholestane
Functionalizing the surface of nanomaterials with organic molecules can impart new properties and functionalities. Strategies to attach 2,2-dimethoxy-5alpha-cholestane to nanomaterials like gold nanoparticles (AuNPs), silica (B1680970) nanoparticles (SNPs), or quantum dots would typically involve a two-step process:
Chemical Modification of the Sterol: A functional group suitable for surface conjugation must be introduced onto the cholestane skeleton. This could be achieved by replacing a hydrogen atom with a linker terminating in a thiol (-SH) for binding to gold, a silane (B1218182) (-Si(OR)₃) for binding to silica, or a carboxylic acid/amine for amide coupling.
Surface Conjugation: The modified sterol is then reacted with the nanomaterial, forming a covalent bond or strong chemisorption linkage that anchors the molecule to the surface. nih.gov
The resulting functionalized nanomaterials could have applications in:
Drug Delivery: Creating lipophilic nanoparticles for transporting hydrophobic therapeutic agents.
Biosensing: Using the cholestane-coated surface to mimic cell membranes for studying protein-lipid interactions.
Advanced Materials: Developing new composite materials with unique optical or electronic properties derived from the ordered assembly of the sterol on the nanoparticle surface.
Surface Chemistry Studies Involving 2,2-dimethoxy-5alpha-cholestane
Currently, there is a notable absence of published research focusing specifically on the surface chemistry of 2,2-dimethoxy-5alpha-cholestane. However, the fundamental hydrophobic nature of the cholestane skeleton provides a basis for predicting its behavior at interfaces. The rigid, non-polar structure of cholestane suggests that its derivatives would exhibit significant interaction with hydrophobic surfaces.
Studies on the sorption of cholesterol, a structurally related sterol, onto various polymer surfaces have demonstrated the influence of hydrophobicity on these interactions. For instance, the ratio of sorbed cholesterol to phospholipids (B1166683) on a surface increases with the hydrophobicity of the material due to the hydrophobic nature of cholesterol. nih.gov It can be inferred that 2,2-dimethoxy-5alpha-cholestane, with its non-polar steroid backbone and the addition of methoxy (B1213986) groups which may only slightly increase polarity, would preferentially adsorb onto non-polar, hydrophobic surfaces.
Future research in this area could involve studying the formation of self-assembled monolayers (SAMs) of 2,2-dimethoxy-5alpha-cholestane on different substrates. Such studies would be valuable for applications in biocompatible materials, lubrication, and the development of specialized coatings. The orientation and packing of the molecules at the surface would be of primary interest, likely influenced by the stereochemistry of the cholestane core and the presence of the dimethoxy groups at the C-2 position.
Environmental Research and Bioremediation Potential
The environmental impact and ultimate fate of synthetic steroid derivatives like 2,2-dimethoxy-5alpha-cholestane are of increasing interest. While direct studies are not available, insights can be drawn from research on the environmental behavior of naturally occurring steranes, the geologically stable counterparts of sterols.
Assessment of the Environmental Fate and Transformation of 2,2-dimethoxy-5alpha-cholestane in Non-Human Ecosystems
The environmental fate of cholestane and its derivatives is largely dictated by their low water solubility and high octanol-water partition coefficient, suggesting a tendency to associate with particulate matter, sediments, and biota. Steranes are known to be persistent in the environment and are often used as biomarkers for petroleum contamination. fao.orgresearchgate.net A study on the fate of petroleum biomarkers from the Deepwater Horizon oil spill showed that while some lower molecular weight steranes degraded over a 10-year period, many other steranes remained recalcitrant. fao.org
It is plausible that 2,2-dimethoxy-5alpha-cholestane would exhibit similar persistence. The introduction of the 2,2-dimethoxy group may slightly alter its susceptibility to degradation, but the core cholestane structure is inherently resistant to rapid environmental breakdown. Transformation processes could include abiotic photooxidation and biotic degradation by microorganisms. The products of such transformations would need to be identified to fully assess the environmental risk.
Table 1: Predicted Environmental Behavior of (5alpha)-Cholestane, 2,2-dimethoxy- based on Related Compounds
| Property | Predicted Behavior for (5alpha)-Cholestane, 2,2-dimethoxy- | Basis for Prediction |
| Persistence | High | High persistence of steranes in the environment. fao.orgresearchgate.net |
| Mobility | Low in water; high affinity for sediments and organic matter. | Low water solubility of steroid hormones and steranes. nih.gov |
| Bioaccumulation | Potential for bioaccumulation in organisms. | Lipophilic nature of the cholestane skeleton. |
| Transformation | Slow degradation via abiotic and biotic pathways. | General behavior of recalcitrant hydrocarbons. nih.govmdpi.com |
Investigation of the Bioremediation Potential of 2,2-dimethoxy-5alpha-cholestane in Environmental Contexts
The bioremediation of hydrocarbon-contaminated environments is an active area of research. mdpi.comnih.govresearchgate.net While many microorganisms can degrade simpler hydrocarbons, the multi-ring structure of steroids presents a greater challenge. However, some bacteria, such as Pseudomonas and Bacillus species, have been shown to be effective in degrading high molecular weight hydrocarbons. nih.govals-journal.com
The bioremediation of 2,2-dimethoxy-5alpha-cholestane would likely involve specialized microorganisms capable of initiating the cleavage of the steroid rings. Research on the biodegradation of steranes has shown that certain gram-positive bacteria, such as Nocardia and Arthrobacter, can selectively degrade specific stereoisomers of steranes. researchgate.net This suggests that microbial consortia with diverse enzymatic capabilities would be most effective for the complete mineralization of this compound. Bioremediation strategies could include bioaugmentation, where specific hydrocarbon-degrading microbes are introduced to a contaminated site, and biostimulation, which involves the addition of nutrients to enhance the activity of indigenous microbial populations. mdpi.com
Development of Environmental Analytical Chemistry Methods for 2,2-dimethoxy-5alpha-cholestane
The development of sensitive and selective analytical methods is crucial for detecting and quantifying trace levels of 2,2-dimethoxy-5alpha-cholestane in complex environmental matrices. rsc.orgirstea.frnih.gov Given the expected low concentrations and the presence of interfering substances, sample preparation is a critical step.
Sample Preparation: Commonly used extraction techniques for non-polar compounds from environmental samples include:
Solid-Phase Extraction (SPE): This is a robust method for extracting steroid hormones and related compounds from aqueous samples. nih.gov
Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubility in two immiscible liquids. nih.gov
Soxhlet Extraction: Typically used for solid samples like soil and sediment. nih.gov
Instrumental Analysis: Due to the complexity of environmental samples, high-resolution analytical techniques are required:
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile and semi-volatile organic compounds. Cholestane and its isomers can be identified using GC-MS, often targeting the molecular ion at m/z 372 and a characteristic fragment at m/z 217. wikipedia.org Derivatization may be necessary to improve the volatility of more polar cholestane derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is well-suited for the analysis of less volatile and more polar compounds and has been widely used for the detection of steroidal estrogens in environmental samples. rsc.orgnih.gov
Table 2: Potential Analytical Methods for (5alpha)-Cholestane, 2,2-dimethoxy-
| Analytical Step | Method | Rationale |
| Extraction from Water | Solid-Phase Extraction (SPE) | Effective for concentrating trace organic pollutants from aqueous matrices. nih.gov |
| Extraction from Soil/Sediment | Soxhlet or Ultrasonic Extraction | Established methods for extracting persistent organic pollutants from solid matrices. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity for non-polar compounds like cholestane. wikipedia.org |
| Confirmation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high specificity and is suitable for a wide range of compound polarities. rsc.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,2-dimethoxy-5α-cholestane, and how do they influence experimental design?
- Answer : The compound is a solid with a melting point of 78–80°C and a boiling point of 440.9°C at 760 mmHg . Its density (0.91 g/cm³) and low vapor pressure (1.47E-07 mmHg at 25°C) suggest stability under ambient conditions but require inert atmospheres for high-temperature reactions. The absence of solubility data necessitates empirical determination in solvents like chloroform or hexane, commonly used for steroidal compounds. Experimental protocols should account for its solid-state handling to avoid dust formation, as recommended in safety guidelines .
Q. How is 2,2-dimethoxy-5α-cholestane synthesized, and what isotopic labeling strategies are applicable for mechanistic studies?
- Answer : While direct synthesis protocols are not detailed in the evidence, deuterated analogs (e.g., cholestane-2,2-d4 and d6 derivatives) are commercially available, indicating that isotopic labeling via methoxy group substitution or hydrogen-deuterium exchange is feasible . Researchers should employ catalytic deuteration or Grignard reactions with deuterated reagents, ensuring purity via HPLC or NMR (e.g., monitoring 2H incorporation at C-2 and C-22 positions). Safety measures for handling deuterated solvents (e.g., D2O, CDCl3) must align with flammability and toxicity guidelines .
Q. What spectroscopic techniques are most effective for characterizing 2,2-dimethoxy-5α-cholestane?
- Answer : Mass spectrometry (MS) confirms the molecular ion peak at m/z 432, consistent with C29H52O2 . Two-photon fluorescence spectroscopy reveals emission near 235 nm under 298 nm excitation, useful for tracking photophysical behavior in membrane studies . Nuclear magnetic resonance (NMR) should focus on distinguishing methoxy protons (δ 3.2–3.5 ppm) and steroidal backbone signals (e.g., C-5α hydrogen at δ 0.6–1.0 ppm) .
Advanced Research Questions
Q. How can conflicting bioactivity data for cholestane derivatives be resolved, particularly regarding antibacterial vs. inert properties?
- Answer : Structural variations (e.g., chloro, nitro, or hydroxyl substituents) significantly alter bioactivity. For example, 3,5-dichloro-6-nitrocholestane exhibits antibacterial properties, whereas unmodified cholestane derivatives lack activity . Researchers should conduct comparative structure-activity relationship (SAR) studies using controlled synthetic routes and standardized assays (e.g., MIC testing against Staphylococcus aureus). Confounding factors like impurity profiles (e.g., residual solvents) must be ruled out via LC-MS .
Q. What methodological challenges arise when studying 2,2-dimethoxy-5α-cholestane’s role in membrane dynamics, and how can they be mitigated?
- Answer : Its fluorescence emission at 235 nm (via two-photon excitation) is quenched by oxygen and methanol, complicating in vivo applications . To mitigate this, use oxygen-scavenging systems (e.g., glucose oxidase/catalase) or deuterated solvents to prolong fluorescence lifetime (~1.4 ns in cyclopentane) . Confocal microscopy with two-photon lasers (e.g., Ti:sapphire) enables high-resolution imaging in lipid bilayers, but calibration with cholesterol analogs is advised to account for sterol packing differences .
Q. How do stereochemical variations at C-5 and C-22/C-23 influence the biological activity of cholestane triol derivatives?
- Answer : The (3α,5α,22R,23R)-cholestane-3,22,23-triol isomer, found in tomatoes, exhibits plant growth regulatory effects, whereas 3β,5α,6β-triol derivatives show no such activity . Stereochemical analysis via X-ray crystallography or NOESY NMR can resolve spatial arrangements. For example, the 5α configuration enhances rigidity, favoring binding to brassinosteroid receptors, while 22R/23R diastereomers dictate solubility in aqueous matrices .
Q. What strategies are recommended for resolving discrepancies in thermal stability data for cholestane derivatives?
- Answer : Divergent decomposition temperatures may arise from impurities or polymorphic forms. Thermogravimetric analysis (TGA) under nitrogen atmospheres and differential scanning calorimetry (DSC) can identify phase transitions (e.g., melting points at 78–80°C vs. decomposition above 400°C) . Cross-validate results with isotopic analogs (e.g., cholestane-d6) to isolate mass-dependent thermal behaviors .
Methodological Notes
- Safety Protocols : Use fire-resistant gloves (EN 374 standard) and NIOSH-approved respirators during synthesis to mitigate inhalation risks .
- Data Validation : Cross-reference spectral data with databases like HMDB or ChEBI to confirm structural assignments .
- Advanced Imaging : Combine fluorescence lifetime imaging microscopy (FLIM) with molecular dynamics simulations to probe cholestane’s membrane interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
